Tetrahydro-2H-pyran-4-ol-d5
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C5H10O2 |
|---|---|
Molekulargewicht |
107.16 g/mol |
IUPAC-Name |
3,3,4,5,5-pentadeuteriooxan-4-ol |
InChI |
InChI=1S/C5H10O2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2/i1D2,2D2,5D |
InChI-Schlüssel |
LMYJGUNNJIDROI-QJWYSIDNSA-N |
Isomerische SMILES |
[2H]C1(COCC(C1([2H])O)([2H])[2H])[2H] |
Kanonische SMILES |
C1COCCC1O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
"Tetrahydro-2H-pyran-4-ol-d5" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetrahydro-2H-pyran-4-ol-d5, a deuterated form of Tetrahydro-2H-pyran-4-ol. This document details its core properties, applications in research and drug development, and relevant experimental methodologies.
Core Compound Data
This compound is a stable isotope-labeled compound valuable in various research applications, particularly in pharmacokinetic and metabolic studies. The inclusion of deuterium (B1214612) atoms allows for its use as an internal standard in quantitative analyses.
| Property | Value | Citations |
| CAS Number | 1219795-46-6 | |
| Molecular Weight | 107.16 g/mol | |
| Molecular Formula | C₅H₅D₅O₂ |
The Role of Deuteration in Drug Development
Deuteration, the substitution of hydrogen with its stable isotope deuterium, has become a significant strategy in drug discovery. This subtle atomic change can profoundly impact a drug's metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower bond cleavage rate in enzyme-mediated reactions. This phenomenon, known as the kinetic isotope effect, can slow down a drug's metabolism, potentially improving its pharmacokinetic properties, enhancing efficacy, and reducing toxic side effects.[1][2]
Deuterated compounds like this compound are also invaluable as internal standards for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
While specific, published experimental protocols for this compound are not widely available, this section provides detailed, representative methodologies based on established practices for similar deuterated compounds and the synthesis of tetrahydropyran (B127337) derivatives.
Protocol 1: Synthesis of Tetrahydro-2H-pyran-4-ol via Prins Cyclization
The tetrahydropyran ring system is commonly synthesized through the Prins reaction, which involves the acid-catalyzed reaction of an alkene with an aldehyde. A plausible synthesis for the non-deuterated Tetrahydro-2H-pyran-4-ol is outlined below. The deuterated analog would require the use of deuterated starting materials.
Materials:
-
Paraformaldehyde (or another formaldehyde (B43269) source)
-
Acid catalyst (e.g., Montmorillonite K10, sulfuric acid)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-buten-1-ol in toluene within a round-bottom flask, add paraformaldehyde and the acid catalyst.
-
Heat the reaction mixture to 80°C and stir under reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter to remove the catalyst.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by distillation under reduced pressure to obtain pure Tetrahydro-2H-pyran-4-ol.
Protocol 2: Pharmacokinetic Study using this compound as an Internal Standard via LC-MS/MS
This protocol outlines a typical workflow for a pharmacokinetic study in a preclinical animal model, using this compound as an internal standard to quantify the non-deuterated analyte.
Materials and Reagents:
-
Tetrahydro-2H-pyran-4-ol (analyte)
-
This compound (internal standard)
-
Blank animal plasma (e.g., rat or mouse)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC vials
-
LC-MS/MS system with a C18 column
Procedure:
1. Preparation of Stock and Working Solutions:
- Prepare primary stock solutions (1 mg/mL) of both the analyte and the internal standard in methanol.
- Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution.
- Prepare a working solution of the internal standard (e.g., 100 ng/mL) by diluting the primary stock solution.
2. Sample Preparation (Protein Precipitation):
- Aliquot 50 µL of plasma samples (calibration standards, quality controls, and unknown study samples) into microcentrifuge tubes.
- Spike each sample with 10 µL of the internal standard working solution.
- Add 150 µL of ice-cold acetonitrile to each tube to precipitate proteins.
- Vortex the samples vigorously for 1 minute.
- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Carefully transfer the supernatant to clean HPLC vials for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Chromatographic Conditions:
- Column: C18, 2.1 x 50 mm, 1.8 µm
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Establish a suitable gradient elution program to achieve good separation.
- Mass Spectrometric Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- Optimize MRM transitions for both the analyte and the internal standard.
4. Data Analysis:
- Integrate the peak areas for the analyte and the internal standard.
- Calculate the peak area ratio (analyte peak area / internal standard peak area).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples from the calibration curve.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of deuterated compounds in drug development.
Caption: The Kinetic Isotope Effect on Drug Metabolism.
Caption: A typical workflow for a preclinical pharmacokinetic study.
Caption: The general mechanism of the Prins reaction for synthesizing tetrahydropyran rings.
References
An In-depth Technical Guide to Tetrahydro-2H-pyran-4-ol-d5: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Tetrahydro-2H-pyran-4-ol-d5, a deuterated isotopologue of Tetrahydro-2H-pyran-4-ol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound may be utilized.
Core Physical and Chemical Properties
This compound is primarily utilized as an internal standard in quantitative analytical methodologies, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its physical and chemical properties are closely related to its non-deuterated analogue, Tetrahydro-2H-pyran-4-ol.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of both this compound and its non-deuterated counterpart for comparative analysis.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₅D₅O₂ |
| Molecular Weight | 107.16 g/mol |
| CAS Number | 1219795-46-6[2] |
| Synonyms | Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5[3] |
Table 2: Physical and Chemical Properties of Tetrahydro-2H-pyran-4-ol (Non-deuterated)
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀O₂ | [4][5] |
| Molecular Weight | 102.13 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid | [4][7] |
| Odor | Faint, slightly sweet | [7] |
| Boiling Point | 87 °C @ 15 mmHg | [5] |
| 60.5 °C @ 0.7 Torr | [8] | |
| Density | 1.071 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.462 | [5] |
| Solubility | Miscible with water; Soluble in polar solvents | [7] |
| Flash Point | 88 °C (closed cup) | [5] |
Experimental Protocols
General Synthesis of Tetrahydro-2H-pyran-4-ol
A widely employed industrial method for the synthesis of Tetrahydro-2H-pyran-4-ol involves the acid-catalyzed cyclization of 3-buten-1-ol (B139374) with trioxane.[9] The reaction is typically carried out in the presence of formic acid.[8] To synthesize the deuterated analogue, deuterated starting materials would be required.
A plausible synthetic workflow for obtaining this compound would involve the use of deuterated formaldehyde (B43269) or a deuterated equivalent in the Prins reaction with a suitably deuterated homoallylic alcohol. The resulting product would then be purified using standard techniques such as distillation.
Analytical Application: Use as an Internal Standard
This compound's primary application is as an internal standard in quantitative analysis.[1] In a typical LC-MS workflow, a known amount of the deuterated standard is spiked into the sample containing the non-deuterated analyte (Tetrahydro-2H-pyran-4-ol). The two compounds co-elute, but are distinguishable by their mass-to-charge ratio in the mass spectrometer. The known concentration of the internal standard allows for accurate quantification of the analyte, correcting for variations in sample preparation and instrument response.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of Tetrahydro-2H-pyran-4-ol.
Analytical Workflow
Caption: Workflow for quantitative analysis using an internal standard.
Applications in Drug Development
The tetrahydropyran (B127337) moiety is considered a "privileged scaffold" in medicinal chemistry.[9] This means it is a molecular framework that can bind to multiple biological targets with high affinity. The use of the tetrahydropyran ring as a bioisostere for other saturated rings like piperidine (B6355638) can modulate the physicochemical properties, metabolic stability, and bioavailability of drug candidates.[9]
While this compound itself is not a therapeutic agent, its non-deuterated counterpart is a valuable building block in the synthesis of potential pharmaceutical agents.[4][9] The deuterated form is crucial for the accurate quantification of these and other related compounds during preclinical and clinical development, aiding in pharmacokinetic and metabolic studies. The incorporation of deuterium (B1214612) can also be a strategy to alter the metabolic profiles of drug candidates.[1]
Safety Information
The non-deuterated Tetrahydro-2H-pyran-4-ol is classified as an irritant.[8] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling either the deuterated or non-deuterated compound. It is combustible and should be kept away from heat and open flames.[5] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 【this compound】this compound CAS号:1219795-46-6【结构式 性质 活性】-化源网 [chemsrc.com]
- 3. clearsynth.com [clearsynth.com]
- 4. CAS 2081-44-9: Tetrahydro-2H-pyran-4-ol | CymitQuimica [cymitquimica.com]
- 5. Tetrahydro-4-pyranol 98 2081-44-9 [sigmaaldrich.com]
- 6. chemeo.com [chemeo.com]
- 7. Page loading... [wap.guidechem.com]
- 8. echemi.com [echemi.com]
- 9. Tetrahydro-2H-pyran-4-ol | High-Purity Reagent [benchchem.com]
Synthesis and Isotopic Purity of Tetrahydro-2H-pyran-4-ol-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Tetrahydro-2H-pyran-4-ol-d5, a deuterated analog of a common solvent and building block in organic synthesis. The incorporation of deuterium (B1214612) can be a valuable tool in drug discovery and development to modulate pharmacokinetic properties and investigate metabolic pathways.[1] This document outlines a potential synthetic route, methods for assessing isotopic enrichment, and presents the information in a clear, structured format for laboratory application.
Synthetic Approach
One of the most straightforward approaches involves the reduction of Tetrahydro-4H-pyran-4-one using a deuterated reducing agent. This method is advantageous due to the commercial availability of the starting ketone and the deuterated reagent.
Proposed Synthesis Workflow
The proposed synthesis of this compound is a two-step process starting from the readily available Tetrahydro-4H-pyran-4-one. The first step involves a base-catalyzed deuterium exchange to introduce deuterium atoms at the alpha positions to the carbonyl group. The subsequent step is the reduction of the deuterated ketone to the corresponding alcohol using a deuterated reducing agent.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis and subsequent purity analysis.
Synthesis of this compound
Step 1: Deuterium Exchange of Tetrahydro-4H-pyran-4-one
-
To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in deuterium oxide (D₂O), add a catalytic amount of sodium deuteroxide (NaOD).
-
Stir the reaction mixture at room temperature for 24-48 hours to allow for complete H/D exchange at the α-positions.
-
Monitor the reaction progress by ¹H NMR spectroscopy until the signals corresponding to the α-protons have disappeared.
-
Upon completion, neutralize the reaction mixture with DCl.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane-d2).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Tetrahydro-4H-pyran-4-one-d4.
Step 2: Reduction of Tetrahydro-4H-pyran-4-one-d4
-
Dissolve the Tetrahydro-4H-pyran-4-one-d4 (1.0 eq) in deuterated methanol (B129727) (MeOD).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borodeuteride (NaBD₄) (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quench the reaction by the slow addition of D₂O.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Determination of Isotopic Purity
The isotopic purity of the final product is a critical quality attribute.[2] High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.[3][4]
High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent.
-
Infuse the sample into an electrospray ionization (ESI) or other suitable ion source of a high-resolution mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
Determine the relative abundance of the molecular ion peaks corresponding to the different isotopologues (d0 to d5).
-
Calculate the isotopic purity based on the relative intensities of these peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve a sample of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ²H NMR spectra.
-
In the ¹H NMR spectrum, the absence or significant reduction of signals at positions expected to be deuterated confirms successful deuterium incorporation.
-
The ²H NMR spectrum will show signals corresponding to the deuterium atoms, confirming their presence and location in the molecule.
-
Integration of the residual proton signals in the ¹H NMR spectrum against a known internal standard can provide a quantitative measure of isotopic enrichment.
Data Presentation
The quantitative data related to the synthesis and isotopic purity analysis should be summarized for clarity and comparison.
| Parameter | Expected Value | Analytical Method |
| Chemical Yield | >80% | Gravimetric analysis |
| Chemical Purity | >98% | GC-MS, ¹H NMR |
| Isotopic Purity (d5) | >98% | HRMS |
| Deuterium Incorporation | Confirmed | ¹H NMR, ²H NMR |
Logical Workflow for Quality Control
A robust quality control workflow is essential to ensure the identity and purity of the synthesized compound.
Conclusion
This technical guide outlines a feasible synthetic strategy and robust analytical methods for the preparation and characterization of this compound. The provided protocols and workflows are intended to serve as a valuable resource for researchers engaged in the synthesis of deuterated compounds for various scientific applications. The successful synthesis and thorough characterization of such labeled compounds are crucial for their effective use in drug development and metabolic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Stability and Storage of Tetrahydro-2H-pyran-4-ol-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Tetrahydro-2H-pyran-4-ol-d5, a deuterated analog of Tetrahydro-2H-pyran-4-ol. Understanding the stability profile of this compound is critical for its effective use as an internal standard, tracer, or building block in pharmaceutical research and development. Deuteration can potentially alter the metabolic fate and stability of a molecule; therefore, specific handling and storage are crucial for maintaining its isotopic and chemical purity.
Overview of this compound Stability
This compound is a stable isotope-labeled compound where five hydrogen atoms have been replaced with deuterium (B1214612). This labeling is instrumental in various analytical applications, including nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) for quantitative analysis.[1] While specific, comprehensive stability studies on this compound are not extensively published, general principles for the stability of deuterated compounds and data from suppliers provide a strong foundation for its proper handling and storage.
The primary stability concerns for deuterated compounds, including this compound, are:
-
Hydrogen-Deuterium (H/D) Exchange: The potential for deuterium atoms to exchange with protons from the environment, particularly from moisture or protic solvents.
-
Chemical Degradation: Susceptibility to degradation under various environmental conditions such as heat, light, humidity, and extreme pH.
Deuteration at saturated carbon centers, as is the case in this compound, generally results in stable C-D bonds that are less prone to exchange than deuterium attached to heteroatoms (e.g., O-D, N-D). However, proper storage is still essential to prevent any potential for back-exchange and to mitigate chemical degradation.
Recommended Storage Conditions
Based on supplier recommendations, the following storage conditions are advised to ensure the long-term stability and integrity of this compound.
| Form | Storage Temperature | Recommended Duration |
| Pure (Neat) Form | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Table 1: Recommended Storage Conditions for this compound.[1]
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation pathways and develop a stability-indicating analytical method. The following is a generalized protocol based on International Council for Harmonisation (ICH) guidelines.
Forced Degradation Study Protocol
Objective: To evaluate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
High-purity water (HPLC grade)
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Calibrated photostability chamber
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Mass Spectrometer (MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating LC-MS method. The method should be capable of separating the parent compound from any degradation products.
-
-
Data Evaluation:
-
Determine the percentage of degradation of this compound under each stress condition.
-
Identify the structure of any significant degradation products using the mass spectrometry data.
-
Assess the mass balance to ensure that all degradation products are accounted for.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for conducting a forced degradation study on this compound.
This structured approach ensures a thorough evaluation of the stability of this compound, providing critical data for its reliable use in research and development. Adherence to these storage and handling guidelines will help maintain the integrity of the compound for its intended applications.
References
Technical Guide: Deuterium Labeling of Tetrahydro-2H-pyran-4-ol-d5
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of Tetrahydro-2H-pyran-4-ol-d5, a deuterium-labeled isotopologue of Tetrahydro-2H-pyran-4-ol. Deuterium-labeled compounds are invaluable tools in pharmaceutical research, particularly in drug metabolism and pharmacokinetic (DMPK) studies, where they serve as internal standards for quantitative analysis or as therapeutic agents with potentially improved metabolic profiles.[1] This document details a robust synthetic protocol, purification methods, and a thorough analytical workflow for structure verification and determination of isotopic purity.
Introduction to Deuterium (B1214612) Labeling
Deuterium (²H or D), a stable isotope of hydrogen, has found extensive application in drug development. Replacing hydrogen with deuterium can influence a drug's metabolic fate due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes than a corresponding carbon-hydrogen (C-H) bond. This can lead to reduced metabolism, lower clearance, and increased drug exposure. Furthermore, deuterated compounds are critical as internal standards in bioanalytical assays using mass spectrometry, allowing for precise quantification of the parent drug.[1]
Tetrahydro-2H-pyran-4-ol is a common structural motif in many biologically active molecules. The d5-labeled variant, this compound, is specifically designed to have deuterium atoms at positions that may be susceptible to metabolic oxidation. This guide outlines a common and efficient method for its preparation.
Synthetic Methodology
The synthesis of this compound is achieved via a two-step process starting from commercially available Tetrahydro-4H-pyran-4-one. The strategy involves:
-
α-Deuteration: Exchange of the four acidic α-protons at the C3 and C5 positions of the pyranone ring with deuterium.
-
Deuteride Reduction: Stereospecific reduction of the ketone carbonyl group to a hydroxyl group using a deuterated reducing agent, which installs the fifth deuterium atom at the C4 position.
The overall synthetic transformation is illustrated in the diagram below.
Detailed Experimental Protocols
Step 1: Synthesis of Tetrahydro-4H-pyran-4-one-3,3,5,5-d4
This procedure describes the base-catalyzed exchange of the α-protons of Tetrahydro-4H-pyran-4-one.
-
Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Tetrahydro-4H-pyran-4-one (1.0 eq).
-
Reaction: Add a solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O) (e.g., 30 wt%, 0.1 eq) and an excess of D₂O (10-20 vol).
-
Heating: Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously for 12-24 hours to allow for complete H/D exchange.
-
Monitoring: The reaction can be monitored by taking a small aliquot, extracting with a non-protic solvent (e.g., dichloromethane), and analyzing by ¹H NMR to observe the disappearance of the α-proton signals.
-
Workup: After cooling to room temperature, neutralize the reaction mixture with a deuterated acid (e.g., DCl in D₂O) to pH ~7.
-
Extraction: Extract the product into a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (3x volumes).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Tetrahydro-4H-pyran-4-one-3,3,5,5-d4 as an oil. The product can be used in the next step without further purification if ¹H NMR shows high deuteration incorporation.
Step 2: Synthesis of this compound
This procedure details the reduction of the deuterated ketone to the final alcohol product.
-
Reagents & Setup: Dissolve the crude Tetrahydro-4H-pyran-4-one-3,3,5,5-d4 (1.0 eq) from the previous step in deuterated methanol (B129727) (MeOD) (10 vol) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reduction: Add sodium borodeuteride (NaBD₄) (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.[2]
-
Monitoring: Monitor the reaction for the disappearance of the starting ketone by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Carefully quench the reaction by slowly adding D₂O at 0 °C to decompose excess NaBD₄.
-
Concentration & Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes).
-
Drying and Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound as a pure compound.
Analytical Characterization
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential to confirm the structure and determine the isotopic purity of the final product.[3][4]
NMR Spectroscopy
NMR is used to confirm the positions of deuterium incorporation.
-
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at C3, C4, and C5 should be absent or significantly diminished compared to the spectrum of the non-deuterated standard. The signals for the C2 and C6 protons should remain.
-
²H NMR: The ²H NMR spectrum will show signals at chemical shifts corresponding to the C3, C4, and C5 positions, providing direct evidence of successful deuteration.[5] The chemical shift range in ²H NMR is similar to that of ¹H NMR.[6]
| Position | Expected ¹H Signal (Non-deuterated) | Expected ¹H Signal (d5-labeled) | Expected ²H Signal (d5-labeled) |
| H2, H6 | Multiplet, ~3.9 ppm | Multiplet, ~3.9 ppm | Absent |
| H3, H5 | Multiplet, ~1.5 ppm | Absent / Trace | Present, ~1.5 ppm |
| H4 | Multiplet, ~3.8 ppm | Absent / Trace | Present, ~3.8 ppm |
| OH | Broad singlet | Absent (if in D₂O) | Absent |
Table 1: Comparison of expected NMR signals. Chemical shifts are approximate.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is the primary technique for confirming the overall isotopic incorporation and purity.[7]
-
Molecular Weight Confirmation: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the d5-labeled compound, which is approximately 5.03 Da higher than the non-deuterated compound.
-
Isotopic Purity Analysis: Isotopic purity is determined by measuring the relative abundance of all isotopologues (d₀ to d₅).[8][9] For most applications, an isotopic enrichment of >98% is recommended.[1]
| Isotopologue | Description | Expected Relative Abundance |
| d₀ | Non-deuterated species | < 0.1% |
| d₁ | Contains 1 Deuterium | < 0.5% |
| d₂ | Contains 2 Deuterium | < 1.0% |
| d₃ | Contains 3 Deuterium | < 1.5% |
| d₄ | Contains 4 Deuterium | < 2.0% |
| d₅ | Fully d5-labeled species | > 95% |
Table 2: Example of an isotopologue distribution analysis by HRMS. Values are illustrative and depend on the efficiency of the synthesis.
Summary and Conclusion
This guide provides a detailed framework for the synthesis and characterization of this compound. The described two-step synthetic route is efficient and utilizes common laboratory reagents and techniques. The analytical workflow, combining both NMR spectroscopy and high-resolution mass spectrometry, ensures rigorous confirmation of the molecular structure and provides a precise measure of isotopic enrichment. This well-characterized, high-purity deuterated compound is an essential tool for advanced research in drug metabolism, pharmacokinetics, and other life science applications.
References
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Tetrahydropyran synthesis [organic-chemistry.org]
- 5. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 6. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 9. researchgate.net [researchgate.net]
A Deep Dive into Tetrahydro-2H-pyran-4-ol and its Deuterated Analog for Advanced Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical research and development, the use of stable isotope-labeled compounds is a cornerstone of robust analytical methodologies. This technical guide provides a comprehensive comparison of Tetrahydro-2H-pyran-4-ol and its deuterated counterpart, Tetrahydro-2H-pyran-4-ol-d5. We will delve into their core properties, synthesis, and applications, with a particular focus on the utility of the deuterated form as an internal standard in quantitative mass spectrometry.
Core Compound Properties: A Comparative Analysis
Tetrahydro-2H-pyran-4-ol is a heterocyclic organic compound widely utilized as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its deuterated form, this compound, shares nearly identical chemical properties but possesses a higher mass due to the incorporation of five deuterium (B1214612) atoms. This key difference makes it an invaluable tool for analytical chemistry.
| Property | Tetrahydro-2H-pyran-4-ol | This compound |
| Chemical Formula | C₅H₁₀O₂ | C₅H₅D₅O₂ |
| Molecular Weight | 102.13 g/mol | Approx. 107.16 g/mol |
| CAS Number | 2081-44-9 | Not available |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | 87 °C at 15 mmHg | Not available |
| Density | 1.071 g/mL at 25 °C | Not available |
| Refractive Index | n20/D 1.462 | Not available |
| Isotopic Purity | Not applicable | Typically >98% |
Synthesis and Manufacturing
Synthesis of Unlabeled Tetrahydro-2H-pyran-4-ol:
The synthesis of Tetrahydro-2H-pyran-4-ol can be achieved through various routes. A common industrial method involves the reduction of Tetrahydro-4H-pyran-4-one.
Experimental Protocol: Reduction of Tetrahydro-4H-pyran-4-one
-
Reaction Setup: A solution of Tetrahydro-4H-pyran-4-one (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol (B145695) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Reduction: Sodium borohydride (B1222165) (NaBH₄, 1.5 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of water. The organic solvent is then removed under reduced pressure. The aqueous residue is extracted with a suitable organic solvent, such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by distillation or column chromatography to afford pure Tetrahydro-2H-pyran-4-ol.
Synthesis of this compound:
The synthesis of deuterated compounds often involves the use of a deuterium source, such as deuterium gas (D₂) or deuterium oxide (D₂O), in conjunction with a suitable catalyst or reducing agent. A plausible method for the synthesis of this compound involves the reduction of Tetrahydro-4H-pyran-4-one using a deuterated reducing agent.
Experimental Protocol: Deuterated Reduction of Tetrahydro-4H-pyran-4-one
-
Reaction Setup: A solution of Tetrahydro-4H-pyran-4-one (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). The flask is equipped with a magnetic stirrer and cooled to 0 °C.
-
Deuterated Reduction: A solution of sodium borodeuteride (NaBD₄, 1.5 equivalents) in D₂O is added dropwise to the stirred solution of the ketone.
-
Reaction Monitoring: The reaction is monitored by GC-MS to confirm the incorporation of deuterium and the consumption of the starting material.
-
Work-up and Extraction: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is then extracted with diethyl ether.
-
Purification and Characterization: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by flash chromatography to yield this compound. The isotopic purity is confirmed by mass spectrometry and NMR spectroscopy.
The Critical Role of this compound in Quantitative Analysis
The primary and most significant application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[1] Its near-identical chemical and physical properties to the unlabeled analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization. However, its distinct mass allows for its differentiation and separate quantification by the mass spectrometer.
This co-eluting, mass-differentiated internal standard enables precise correction for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and reproducible quantification of the target analyte.
Caption: Logical relationship between unlabeled and deuterated Tetrahydro-2H-pyran-4-ol.
Experimental Workflow for Quantitative Analysis using this compound
The following workflow outlines a typical procedure for the quantitative analysis of an analyte in a biological matrix using this compound as an internal standard by LC-MS/MS.
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Detailed Experimental Protocol: LC-MS/MS Quantification
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of the unlabeled analyte and this compound in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Add a fixed concentration of the this compound working solution to all calibration standards, QC samples, and unknown samples.
-
-
Sample Extraction:
-
Protein Precipitation: For plasma samples, add a precipitating agent (e.g., acetonitrile (B52724) or methanol) to the sample, vortex, and centrifuge to pellet the proteins.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, LLE or SPE can be employed to isolate the analyte and internal standard.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the extracted sample onto a suitable HPLC or UHPLC column (e.g., a C18 reversed-phase column). Use a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of the analyte from matrix components.
-
Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ion transitions for both the analyte and this compound.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard for each injection.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
Tetrahydro-2H-pyran-4-ol serves as a fundamental building block in organic synthesis. Its deuterated analog, this compound, elevates its utility into the realm of high-precision analytical chemistry. By acting as a stable, reliable internal standard, it enables researchers and drug development professionals to achieve accurate and reproducible quantification of target molecules in complex biological matrices. The methodologies and protocols outlined in this guide provide a framework for the effective application of these compounds in advanced research settings, ultimately contributing to the development of safer and more effective therapeutics.
References
The Cornerstone of Precision: A Technical Guide to Deuterated Compounds as Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within pharmaceutical research and bioanalysis, the pursuit of accuracy and reproducibility is paramount. This technical guide provides an in-depth exploration of the role of deuterated compounds as internal standards, a critical component in modern analytical workflows, especially those employing liquid chromatography-mass spectrometry (LC-MS). By serving as a chemically identical yet mass-differentiated proxy for the analyte of interest, deuterated internal standards offer a robust solution to mitigate the inherent variability in complex biological matrices and analytical instrumentation.[1]
This guide will delve into the core principles underpinning the use of deuterated standards, present detailed experimental protocols for their validation and application, and provide quantitative data to illustrate their superior performance.
Core Principles: The "Ideal" Internal Standard
An ideal internal standard (IS) should perfectly mimic the behavior of the analyte throughout the entire analytical process, from sample extraction and cleanup to chromatographic separation and detection.[1] Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope, deuterium (B1214612) (²H or D), approach this ideal more closely than any other type of internal standard.[1][2]
The fundamental principle lies in their near-identical physicochemical properties to the unlabeled analyte. This ensures that the deuterated standard co-elutes with the analyte during chromatography and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source.[1] Consequently, any variability encountered during sample preparation or analysis affects both the analyte and the internal standard to the same extent. By calculating the ratio of the analyte's signal to the internal standard's signal, this variability is effectively normalized, leading to highly accurate and precise quantification.[3]
Advantages of Deuterated Internal Standards
The use of deuterated compounds as internal standards offers several key advantages over other approaches, such as using structural analogs:
-
Enhanced Quantitative Accuracy: By co-eluting with the analyte, deuterated standards minimize the impact of signal distortion caused by matrix effects.[2]
-
Improved Reproducibility: They ensure consistent ionization efficiency across multiple analytical runs and different laboratories.[2]
-
Reduced Matrix Effects: Deuterium labeling helps to compensate for signal suppression or enhancement from interfering compounds in the sample matrix.[2][4]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation.[2][5]
Data Presentation: Performance and Acceptance Criteria
The superior performance of deuterated internal standards is evident in the stringent acceptance criteria they help achieve during bioanalytical method validation. The following tables summarize key validation parameters and their typical acceptance criteria as per regulatory guidelines.
Table 1: Bioanalytical Method Validation Parameters and Acceptance Criteria [6]
| Validation Parameter | Acceptance Criteria |
| Selectivity | Response of interfering peak in blank matrix at analyte's retention time: ≤ 20% of the Lower Limit of Quantitation (LLOQ) response. Response of interfering peak at internal standard's retention time: ≤ 5% of its response in spiked samples. |
| Matrix Effect (IS-Normalized Matrix Factor) | The Coefficient of Variation (CV) of the IS-normalized matrix factor should not be greater than 15%. |
| Recovery | While not required to be 100%, recovery should be consistent and reproducible. The CV of the recovery across Quality Control (QC) levels should generally be ≤ 15%.[5] |
| Accuracy and Precision | The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (CV) should not exceed 15% (20% at the LLOQ). |
| Stability | Analyte stability should be demonstrated under various storage and processing conditions relevant to the study samples. |
Table 2: Comparison of Internal Standard Performance Characteristics [7][8]
| Characteristic | Deuterated Internal Standard | Structural Analog Internal Standard |
| Chromatographic Co-elution | Often exhibits a slight retention time shift (isotope effect), but generally co-elutes closely.[8] | May have significantly different retention times. |
| Extraction Recovery | Nearly identical to the analyte.[7] | Can differ significantly from the analyte.[7] |
| Ionization Efficiency | Very similar to the analyte, providing excellent compensation for matrix effects. | Can differ from the analyte, leading to inadequate compensation for matrix effects. |
| Potential for Cross-Interference | Minimal, provided there is sufficient mass difference and high isotopic purity. | Higher potential for interference from endogenous compounds. |
Experimental Protocols
The successful implementation of deuterated internal standards hinges on rigorous validation of the bioanalytical method. Below are detailed methodologies for key validation experiments.
Protocol 1: Selectivity Assessment
Objective: To ensure that endogenous components in the biological matrix do not interfere with the quantification of the analyte or the deuterated internal standard.
Methodology:
-
Analyze at least six individual lots of blank biological matrix.
-
Spike one of these lots with only the deuterated internal standard (zero sample).
-
Spike another lot with the analyte at the Lower Limit of Quantitation (LLOQ) and the deuterated internal standard.
-
Process and analyze all samples using the developed LC-MS/MS method.
-
Evaluate the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard.[5]
Protocol 2: Matrix Effect Evaluation
Objective: To assess the potential for ion suppression or enhancement on the analyte and the deuterated internal standard from the biological matrix.
Methodology:
-
Obtain at least six different sources of the biological matrix.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and deuterated internal standard in a clean solution (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Spike the analyte and deuterated internal standard into the blank matrix extract after the extraction process.
-
Set C (Pre-Extraction Spike): Spike the analyte and deuterated internal standard into the blank matrix before the extraction process.
-
-
Calculate the Matrix Factor (MF) for both the analyte and the internal standard:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Evaluate the coefficient of variation (CV) of the IS-Normalized MF across the different matrix sources.[6]
Protocol 3: Recovery Determination
Objective: To evaluate the efficiency of the extraction procedure for both the analyte and the deuterated internal standard.
Methodology:
-
Prepare two sets of samples at three concentration levels (low, medium, and high).
-
Set 1 (Extracted): Spike the biological matrix with the analyte and deuterated internal standard and proceed through the entire extraction process.
-
Set 2 (Unextracted/100% Recovery): Spike the extracted blank matrix with the analyte and deuterated internal standard post-extraction.
-
-
Calculate the recovery by comparing the peak areas of the analyte and internal standard in Set 1 to those in Set 2.[5]
Mandatory Visualizations
Workflow for Bioanalytical Method Using a Deuterated Internal Standard
Caption: Workflow of a typical bioanalytical method using a deuterated internal standard.
Decision Tree for Selecting a Deuterated Internal Standard
Caption: Decision-making process for selecting a suitable deuterated internal standard.
Troubleshooting Common Issues with Deuterated Internal Standards
Caption: Logical workflow for troubleshooting common pitfalls with deuterated internal standards.
Conclusion
Deuterated internal standards are an indispensable tool in modern quantitative bioanalysis.[9] Their ability to closely mimic the physicochemical properties of the analyte allows for effective compensation of variability during sample processing and analysis, leading to highly accurate and reproducible data. While potential challenges such as isotopic exchange and chromatographic shifts exist, a thorough understanding of their causes and mitigation strategies, coupled with rigorous method validation, ensures the generation of high-quality data that can withstand scientific and regulatory scrutiny. For researchers, scientists, and drug development professionals, the proper selection and implementation of deuterated internal standards are fundamental to the success of their quantitative analytical endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Tetrahydro-2H-pyran-4-ol-d5 for Quantitative NMR Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetrahydro-2H-pyran-4-ol-d5, a deuterated internal standard, for use in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document outlines the key properties, experimental protocols, and data analysis considerations for the accurate and reproducible quantification of active pharmaceutical ingredients (APIs), impurities, and other organic molecules.
Introduction to Quantitative NMR and the Role of Internal Standards
Quantitative NMR (qNMR) is a powerful analytical technique that enables the determination of the concentration and purity of a substance by measuring the intensity of NMR signals.[1] Unlike chromatographic methods, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for identical reference standards for each analyte.
The accuracy of qNMR heavily relies on the use of a high-purity internal standard.[2] An ideal internal standard should possess several key characteristics:
-
High Purity: A certified purity of ≥99% is essential to prevent interference from impurities that could introduce extra peaks and lead to incorrect integration.[2]
-
Signal Simplicity and Separation: The standard should exhibit a simple NMR spectrum, preferably a single, sharp singlet, in a region of the spectrum that does not overlap with any analyte signals.[2]
-
Solubility: The standard must be fully soluble and stable in the deuterated solvent used for the analyte.[2]
-
Chemical Inertness: The standard should not react with the analyte or the solvent.[2]
-
Low Volatility and Hygroscopicity: The standard should be easy to weigh accurately and should not be volatile or absorb moisture from the atmosphere.[2]
This compound, with its deuterated structure, offers a simplified proton NMR spectrum, making it a suitable candidate as a qNMR internal standard for a variety of applications.[3]
Properties of this compound
This section summarizes the key physicochemical and spectroscopic properties of this compound.
| Property | Value |
| Chemical Formula | C₅H₅D₅O₂ |
| Molecular Weight | 107.16 g/mol (approx.) |
| Appearance | Varies by supplier (typically a solid or liquid) |
| Purity | Typically ≥98% (Chemical and Isotopic) |
| Isotopic Enrichment | Typically ≥98 atom % D |
| Solubility | Soluble in common deuterated solvents such as DMSO-d₆, CDCl₃, D₂O, and MeOD.[4] |
| Storage | Store at room temperature, protected from moisture. |
Note: Specific values for purity and isotopic enrichment should be obtained from the Certificate of Analysis (CoA) provided by the supplier for the specific lot being used.
Experimental Protocol for qNMR using this compound
This section provides a detailed, step-by-step methodology for performing a qNMR analysis using this compound as an internal standard.
Sample Preparation
Accurate sample preparation is critical for obtaining reliable qNMR results.
-
Weighing: Accurately weigh the analyte and this compound into a clean, dry vial. The use of a microbalance is recommended for high precision.[5]
-
Dissolution: Add a precise volume of a suitable deuterated solvent to the vial. The solvent should be of high purity and chosen based on the solubility of both the analyte and the internal standard.[4]
-
Homogenization: Vortex the solution to ensure that both the analyte and the internal standard are completely dissolved.
-
Transfer: Transfer a precise aliquot of the solution into a high-quality, clean NMR tube.
NMR Data Acquisition
Proper setup of the NMR spectrometer and acquisition parameters is crucial for quantitative accuracy.
Recommended NMR Parameters:
| Parameter | Recommended Setting | Rationale |
| Pulse Angle | 90° | To maximize the signal-to-noise ratio.[4] |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing proton | To ensure complete relaxation of all signals for accurate integration.[4] The T₁ value should be experimentally determined for the specific sample matrix. |
| Number of Scans (NS) | Sufficient to achieve S/N > 250:1 | To minimize integration errors.[6] |
| Receiver Gain | Optimized to avoid signal clipping | To prevent signal distortion and ensure linearity of the detector response. |
| Temperature | Stable and controlled (e.g., 298 K) | To minimize variations in chemical shifts and reaction rates. |
Data Processing and Analysis
Careful and consistent data processing is necessary to extract accurate quantitative information.
-
Fourier Transform: Apply a Fourier transform to the acquired FID.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Integrate the well-resolved signals of both the analyte and this compound. The integration limits should be set consistently for all spectra.
-
Calculation: The purity of the analyte can be calculated using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the this compound internal standard (from CoA)
-
Stability and Handling of this compound
To ensure the integrity of the internal standard, proper handling and storage are essential.
-
Storage: Store the compound in a tightly sealed container at room temperature, protected from light and moisture.[7]
-
Stability: The chemical stability of the standard in the chosen solvent and in the presence of the analyte should be confirmed. This can be done by acquiring NMR spectra at different time points (e.g., t=0 and t=24h) to check for any degradation or reaction.[5]
Troubleshooting Common Issues in qNMR
| Issue | Potential Cause | Recommended Solution |
| Inaccurate or irreproducible results | Incomplete dissolution of analyte or standard. | Ensure complete solubility by vortexing and visual inspection. Consider a different deuterated solvent.[8] |
| Inaccurate weighing. | Use a calibrated microbalance and appropriate weighing techniques.[5] | |
| Improper NMR parameters (e.g., short D1). | Experimentally determine T₁ and set D1 ≥ 5 x T₁.[4] | |
| Signal overlap | Analyte and standard signals are not well-resolved. | Choose a different deuterated solvent to induce chemical shift changes. Select a different, non-overlapping signal for quantification.[2] |
| Poor signal-to-noise ratio | Insufficient number of scans or low sample concentration. | Increase the number of scans or prepare a more concentrated sample.[6] |
Conclusion
This compound serves as a valuable internal standard for quantitative NMR applications in research, development, and quality control. By adhering to the detailed experimental protocols and best practices outlined in this guide, researchers can achieve accurate, precise, and reliable quantification of a wide range of organic compounds. The key to successful qNMR lies in meticulous sample preparation, optimization of NMR acquisition parameters, and consistent data processing.
References
- 1. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. myuchem.com [myuchem.com]
- 8. scbt.com [scbt.com]
Navigating the Landscape of Deuterated Building Blocks: A Technical Guide to "Tetrahydro-2H-pyran-4-ol-d5" for Advanced Research
For researchers, scientists, and drug development professionals, the strategic incorporation of stable isotopes into molecular scaffolds is a critical tool for elucidating metabolic pathways, quantifying analytes with high precision, and enhancing the pharmacokinetic profiles of drug candidates. This in-depth technical guide focuses on "Tetrahydro-2H-pyran-4-ol-d5," a deuterated building block of significant interest, providing a comprehensive overview of its commercial availability, key applications, and a foundational experimental protocol for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis.
Commercial Availability and Specifications
A critical first step in any research endeavor is the procurement of high-quality reagents. "this compound" is available from a select number of specialized chemical suppliers. While purity and available quantities can vary, the following table summarizes the offerings from prominent vendors to aid in the selection process. Researchers are advised to request certificates of analysis for lot-specific details.
| Supplier | Product Number | Purity | Available Quantities | Notes |
| MedchemExpress | HY-W004264S | >98% | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg | Labeled as a stable isotope for research use.[1] |
| Benchchem | B12300008 | Not specified | Inquire for details | Listed as a building block. |
| Clearsynth | Not specified | Not specified | Inquire for details | Marketed for a range of research applications. |
| Clinivex | Not specified | Not specified | Inquire for details | Offered as a reference standard for laboratory and research use only. |
Core Applications in Research and Development
The primary utility of "this compound" stems from the incorporation of five deuterium (B1214612) atoms. This isotopic labeling imparts a higher mass without significantly altering the chemical properties of the molecule, making it an ideal internal standard for quantitative analysis.[1] Its structural similarity to the non-deuterated analog allows it to mimic the behavior of the analyte during sample preparation and analysis, thereby correcting for variations in extraction efficiency and instrument response.
Furthermore, the "kinetic isotope effect" associated with deuterated compounds offers a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies. The stronger carbon-deuterium bond can slow the rate of metabolic cleavage by enzymes such as cytochrome P450s. This property can be leveraged to:
-
Elucidate Metabolic Pathways: By comparing the metabolic fate of the deuterated and non-deuterated compounds, researchers can identify the primary sites of metabolism.
-
Enhance Pharmacokinetic Profiles: Strategic deuteration of a drug candidate can lead to a longer half-life and improved bioavailability.
Experimental Protocol: Use as an Internal Standard in LC-MS Analysis
The following is a generalized protocol for the use of "this compound" as an internal standard for the quantification of its non-deuterated analog, "Tetrahydro-2H-pyran-4-ol," in a biological matrix (e.g., plasma).
1. Preparation of Standard Solutions:
-
Primary Stock Solution of Analyte: Accurately weigh and dissolve "Tetrahydro-2H-pyran-4-ol" in a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL primary stock solution.
-
Primary Stock Solution of Internal Standard (IS): Accurately weigh and dissolve "this compound" in the same solvent to prepare a 1 mg/mL primary stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solutions to create calibration curves and quality control samples at various concentrations.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological matrix (e.g., plasma), add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard. The exact m/z values will need to be determined by infusion of the individual compounds.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for using "this compound" as an internal standard.
Logical Relationship in Quantitative Analysis
The fundamental principle behind using a deuterated internal standard is the maintenance of a consistent analytical response ratio between the analyte and the standard, independent of sample preparation variability.
This technical guide provides a foundational understanding of "this compound" for researchers and drug development professionals. By carefully selecting a commercial supplier and implementing robust analytical methodologies, this deuterated building block can significantly contribute to the advancement of quantitative bioanalysis and the exploration of drug metabolism.
References
Methodological & Application
Application Note: Quantification of 1,4-Dioxane in Water Samples using Tetrahydro-2H-pyran-4-ol-d5 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,4-Dioxane (B91453) is a synthetic industrial chemical that is a likely human carcinogen and a common contaminant in groundwater.[1][2] Its high miscibility in water poses analytical challenges for its detection at trace levels.[1][2] Isotope dilution gas chromatography-mass spectrometry (GC-MS) methods are preferred for their accuracy and precision in quantifying 1,4-dioxane in various matrices.[1] This is achieved by introducing a stable isotope-labeled internal standard (IS) into the sample at a known concentration. The IS co-elutes with the native analyte and is used to correct for analyte loss during sample preparation and instrumental analysis.[1][3]
While deuterated 1,4-dioxane (e.g., 1,4-dioxane-d8) is a commonly used internal standard, this application note proposes the use of Tetrahydro-2H-pyran-4-ol-d5 as a suitable alternative.[1][4][5] Tetrahydro-2H-pyran-4-ol shares structural similarities with 1,4-dioxane, making it a potentially effective surrogate. The deuterium (B1214612) labeling allows for its differentiation from the target analyte by mass spectrometry. This document provides a detailed protocol for the quantification of 1,4-dioxane in water samples using this compound as an internal standard, based on established methodologies such as EPA Method 522.[1][6]
Experimental Workflow
The general workflow for the analysis of 1,4-dioxane using an internal standard involves sample preparation, GC-MS analysis, and data processing.
Caption: Workflow for 1,4-Dioxane Analysis using an Internal Standard.
Experimental Protocols
This protocol is adapted from EPA Method 522 for the analysis of 1,4-dioxane in drinking water.[1][6]
Materials and Reagents
-
1,4-Dioxane standard (CAS 123-91-1)
-
This compound (Internal Standard)
-
Dichloromethane (DCM), purge-and-trap grade
-
Methanol (B129727), HPLC grade
-
Deionized water
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., coconut charcoal-based)[1]
Standard Preparation
-
Primary Stock Standard (1,4-Dioxane): Prepare a stock standard of 1,4-dioxane in methanol at a concentration of 1000 µg/mL.
-
Internal Standard Stock (this compound): Prepare a stock standard of this compound in methanol at a concentration of 1000 µg/mL.
-
Working Standards: Prepare a series of working calibration standards by diluting the primary stock standard with dichloromethane to cover the desired concentration range (e.g., 0.1 to 50 µg/L). Spike each calibration standard with the internal standard stock solution to a constant concentration (e.g., 5 µg/L).
Sample Preparation (Solid Phase Extraction)
-
To a 100-500 mL water sample, add a known amount of the this compound internal standard.[1]
-
Condition a solid-phase extraction cartridge by passing 3 mL of dichloromethane, followed by 3 mL of methanol, and then 5 x 3 mL of deionized water through the cartridge.[6] Do not allow the cartridge to go dry after the final water wash.
-
Pass the entire water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/minute.[1]
-
After the sample has passed through, dry the cartridge by drawing a vacuum for about 10 minutes.[1]
-
Elute the trapped analytes from the cartridge with 9 mL of dichloromethane into a collection tube.[6]
-
Adjust the final extract volume to 10 mL with dichloromethane.[6]
-
Dry the extract by passing it through a funnel containing anhydrous sodium sulfate.[1]
-
Transfer an aliquot of the dried extract to an autosampler vial for GC-MS analysis.
GC-MS Instrumental Parameters
The following are suggested starting parameters and may require optimization.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 6% cyanopropylphenyl / 94% dimethylpolysiloxane (e.g., DB-624 or equivalent), 30 m x 0.25 mm ID x 1.4 µm film thickness[1][7] |
| Injection Volume | 1 µL, splitless[6] |
| Injector Temperature | 200°C[6] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[6] |
| Oven Program | 30°C hold for 1 min, ramp to 90°C at 8°C/min, then ramp to 200°C at 20°C/min, hold for 4 min[6] |
| Mass Spectrometer | |
| Mode | Selected Ion Monitoring (SIM) |
| Ion Source Temp. | 230°C[7] |
| Dwell Time | 100 ms |
| SIM Ions | |
| 1,4-Dioxane | m/z 88 (quantifier), 58[1][6] |
| This compound | m/z 107 (quantifier, hypothetical), 62, 76 (qualifiers, hypothetical) |
Note: The quantifier and qualifier ions for this compound are hypothetical and should be confirmed by analyzing a standard of the compound.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of 1,4-dioxane using an internal standard method. The data is based on methods using 1,4-dioxane-d8 (B96032) and is expected to be comparable when using this compound.
| Parameter | Typical Value | Reference |
| Calibration Range | 0.05 - 40 µg/L | [7] |
| Linearity (R²) | > 0.999 | [7] |
| Method Detection Limit (MDL) | 0.02 - 0.2 µg/L | [2] |
| Limit of Quantification (LOQ) | 0.07 - 0.5 µg/L | [8] |
| Accuracy (% Recovery) | 80 - 120% | - |
| Precision (%RSD) | < 20% | [2] |
Discussion
The use of an isotopically labeled internal standard is a robust technique that corrects for variability during sample preparation and analysis, leading to improved accuracy and precision.[1] this compound is proposed as a suitable internal standard for the analysis of 1,4-dioxane due to its structural similarities. The protocol outlined in this application note, adapted from established EPA methods, provides a reliable framework for the quantification of 1,4-dioxane in water matrices.[1][6] The choice of sample preparation technique (e.g., SPE, headspace, or purge and trap) will depend on the specific application, required sensitivity, and sample matrix.[1] It is crucial to validate the method performance, including the selection of appropriate quantifier and qualifier ions for this compound, before analyzing unknown samples.
Logical Relationship Diagram
The following diagram illustrates the principle of isotope dilution for quantitative analysis.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
Application Note: Quantitative Analysis of 1,4-Dioxane in Water Samples by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1,4-dioxane (B91453) in water samples. To ensure accuracy and precision, this method employs an isotope dilution technique using Tetrahydro-2H-pyran-4-ol-d5 as a surrogate internal standard. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters for the reliable determination of 1,4-dioxane, a compound of significant environmental and health concern.[1][2] This method is intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
1,4-Dioxane is a synthetic industrial chemical classified as a likely human carcinogen by the U.S. Environmental Protection Agency (EPA).[1][2][3] It is a common contaminant in groundwater and drinking water due to its high solubility and resistance to natural degradation.[2][3][4][5] Accurate and sensitive analytical methods are crucial for monitoring its presence in various matrices. While several GC-MS based methods exist, such as EPA Method 522, LC-MS/MS offers high selectivity and sensitivity for the analysis of polar compounds like 1,4-dioxane.[1][6] Isotope dilution using a deuterated internal standard is the preferred quantification technique as it effectively corrects for matrix effects and variations in sample preparation and instrument response.[7][8] This application note describes a method using this compound as an internal standard, a compound structurally similar to 1,4-dioxane, making it a suitable surrogate for its quantification.
Experimental Protocol
Materials and Reagents
-
1,4-Dioxane standard
-
This compound (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation
For clean water matrices such as drinking water, a direct injection approach can be utilized. For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.[9]
Direct Injection Method:
-
Allow water samples to reach room temperature.
-
To a 1 mL aliquot of the water sample in an autosampler vial, add a specific volume of the this compound internal standard stock solution to achieve a final concentration of 50 µg/L.
-
Cap the vial and vortex for 30 seconds.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 1,4-Dioxane | 89.0 | 59.0 | 0.1 | 20 | 10 |
| 89.0 | 45.0 | 0.1 | 20 | 15 | |
| This compound (IS) | 110.1 | 64.1 | 0.1 | 25 | 12 |
| 110.1 | 48.1 | 0.1 | 25 | 18 |
Quantitative Data Summary
The method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Calibration Range | 0.1 µg/L - 100 µg/L |
| Limit of Detection (LOD) | 0.05 µg/L |
| Limit of Quantitation (LOQ) | 0.15 µg/L |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (% RSD) | < 10% |
Diagrams
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical relationship for isotope dilution quantification.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of 1,4-dioxane in water samples. The use of this compound as an internal standard in an isotope dilution strategy ensures high accuracy and precision, making this method suitable for routine monitoring and regulatory compliance testing. The direct injection protocol for clean matrices simplifies the workflow and allows for high throughput analysis.
References
- 1. alphalab.com [alphalab.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. agilent.com [agilent.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. ysi.com [ysi.com]
- 6. EPA Method 522: Determination of 1,4-Dioxane in Drinking Water by SPE and GC/MS with Selected Ion Monitoring | Separation Science [sepscience.com]
- 7. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 8. agilent.com [agilent.com]
- 9. Method development for the analysis of 1,4-dioxane in drinking water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Tetrahydro-2H-pyran-4-ol-d5 in Environmental Water Samples using GC/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Tetrahydro-2H-pyran-4-ol-d5 in environmental water samples using Gas Chromatography coupled with Mass Spectrometry (GC/MS). Due to the polar nature of the analyte and the complexity of environmental matrices, a Solid-Phase Extraction (SPE) sample preparation step is employed to concentrate the analyte and remove interfering substances. This method is intended for researchers, scientists, and professionals in environmental monitoring and drug development who require reliable trace-level quantification of polar compounds in aqueous samples. The use of a deuterated internal standard allows for accurate correction of analyte losses during sample processing and instrumental analysis.[1]
Introduction
Tetrahydro-2H-pyran-4-ol is a heterocyclic alcohol that can be of interest in various industrial and pharmaceutical contexts. Monitoring its presence in environmental water sources is crucial for understanding its fate and transport. This compound serves as an excellent internal standard for its non-deuterated counterpart due to its similar chemical and physical properties, ensuring accurate quantification.
Direct injection of aqueous samples into a GC/MS system is generally not feasible due to the non-volatile nature of water and the potential for contaminants to damage the instrument.[2][3] Therefore, a sample preparation step is essential. Solid-Phase Extraction (SPE) is a widely used technique for the extraction and concentration of organic analytes from aqueous matrices.[4][5] This method utilizes a reversed-phase SPE cartridge to retain the polar analyte from the water sample, followed by elution with an organic solvent suitable for GC/MS analysis.
Experimental Protocol
Materials and Reagents
-
This compound standard (analytical grade)
-
Methanol (HPLC grade)
-
Dichloromethane (B109758) (GC grade)
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Reversed-phase SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Glass vials and syringes
Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.[6] Ensure the sorbent bed does not go dry.
-
Sample Loading: To a 100 mL environmental water sample, add a known concentration of the this compound standard. Pass the spiked sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained impurities.
-
Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 10 minutes to remove residual water.
-
Elution: Elute the retained analyte by passing 5 mL of dichloromethane through the cartridge into a collection vial.[7]
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer: Transfer the concentrated sample to a 2 mL autosampler vial for GC/MS analysis.
GC/MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: GC/MS Parameters
| Parameter | Value |
|---|---|
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injection Volume | 1 µL |
| Injector Temp. | 250°C |
| Oven Program | 60°C (2 min), then 10°C/min to 200°C (5 min) |
| Carrier Gas | Helium, 1 mL/min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Calibration Curve Data for this compound
| Concentration (ng/mL) | Peak Area |
|---|---|
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| R² Value | [Insert Value] |
Table 3: Recovery and Precision in Spiked Water Samples
| Spike Level (ng/mL) | Mean Recovery (%) | RSD (%) (n=5) |
|---|---|---|
| 10 | [Insert Data] | [Insert Data] |
| 50 | [Insert Data] | [Insert Data] |
Experimental Workflow Diagram
Caption: Workflow for the analysis of this compound in water.
Conclusion
This application note provides a comprehensive protocol for the extraction, concentration, and quantification of this compound from environmental water samples using SPE and GC/MS. The method is sensitive, reliable, and suitable for trace-level analysis. The detailed protocol and workflow diagram serve as a valuable resource for researchers and scientists in the field.
References
- 1. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uoguelph.ca [uoguelph.ca]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solid Phase Extraction Explained [scioninstruments.com]
Application Note: Determination of 1,4-Dioxane in Aqueous Samples by Modified EPA Method 8270 with Isotope Dilution GC/MS
Abstract
This application note details a modified EPA Method 8270 for the sensitive and selective analysis of 1,4-dioxane (B91453) in aqueous matrices. Due to the high miscibility of 1,4-dioxane in water, standard methods often yield poor recovery and high detection limits.[1] This protocol employs an isotope dilution technique, using 1,4-dioxane-d8 (B96032) as a surrogate standard, coupled with Gas Chromatography/Mass Spectrometry (GC/MS) in Selected Ion Monitoring (SIM) mode to achieve low-level detection.[1][2] The isotope dilution approach provides superior accuracy and precision by correcting for analyte loss during sample preparation and potential matrix interferences.[3] This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of 1,4-dioxane in various aqueous samples, including groundwater and wastewater.
Introduction
1,4-Dioxane is a synthetic industrial chemical classified by the U.S. Environmental Protection Agency (EPA) as likely to be carcinogenic to humans.[1] It has been widely used as a stabilizer for chlorinated solvents, leading to its presence as a contaminant in groundwater and drinking water sources.[1] The analysis of 1,4-dioxane is challenging due to its complete miscibility with water, which results in poor purging efficiency in traditional volatile organic compound (VOC) analysis methods like EPA Method 8260.[1] Consequently, a semi-volatile organic compound (SVOC) extraction-based approach, such as a modified EPA Method 8270, is recommended for achieving the low reporting limits required by many regulatory agencies.[1][4]
The incorporation of an isotopically labeled surrogate, 1,4-dioxane-d8, in an isotope dilution method is critical for accurate quantification.[3][5] This surrogate behaves chemically and physically similarly to the native analyte, allowing for the correction of recovery losses during the extraction and concentration steps.[6] Furthermore, operating the mass spectrometer in SIM mode enhances sensitivity, enabling the detection of 1,4-dioxane at sub-ppb levels.[1][2]
Experimental Workflow
References
Application Notes & Protocols for Tetrahydro-2H-pyran-4-ol-d5 Spiking in Bioanalytical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of biological matrices spiked with Tetrahydro-2H-pyran-4-ol-d5, intended for use as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Tetrahydro-2H-pyran-4-ol is a polar molecule, and its accurate quantification in complex biological matrices such as plasma, urine, or tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolomic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for variability during sample preparation and analysis.[1][2][3][4] This internal standard closely mimics the physicochemical properties of the analyte, ensuring similar behavior during extraction, chromatography, and ionization, thereby leading to highly accurate and precise results.[1][2][3][4]
These protocols outline two common and effective sample preparation techniques for polar analytes: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Physicochemical Properties of Tetrahydro-2H-pyran-4-ol
| Property | Value |
| Molecular Formula | C5H10O2 |
| Molecular Weight | 102.13 g/mol |
| LogP | -0.4 (predicted) |
| Polarity | Polar |
Note: The d5 isotopologue will have a slightly higher molecular weight.
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples, which can interfere with LC-MS/MS analysis.[5][6][7][8] This protocol is suitable for high-throughput analysis.
Materials:
-
Biological plasma samples
-
Tetrahydro-2H-pyran-4-ol (analyte) standard
-
This compound (internal standard)
-
Acetonitrile (B52724) (ACN), HPLC grade, ice-cold
-
Methanol (B129727), HPLC grade
-
Water, deionized
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and tips
-
Vortex mixer
-
Microcentrifuge
-
Nitrogen evaporator (optional)
-
LC-MS/MS system
Experimental Protocol:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Tetrahydro-2H-pyran-4-ol in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From these stock solutions, prepare working solutions of the analyte for calibration curve standards and quality control (QC) samples by serial dilution in a mixture of methanol and water (e.g., 50:50 v/v).
-
Prepare a working solution of the internal standard (e.g., 100 ng/mL) in the same diluent.
-
-
Sample Spiking:
-
To 100 µL of blank plasma in a microcentrifuge tube, add the appropriate volume of the analyte working solution to prepare calibration standards and QC samples.
-
Add 10 µL of the this compound internal standard working solution to all samples (blank, calibration standards, QCs, and unknown study samples), except for the double blank (a blank plasma sample without analyte or IS).
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to each microcentrifuge tube.[5][6] The 3:1 ratio of ACN to plasma is a common starting point.[7]
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.[6]
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
-
Supernatant Transfer and Analysis:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system. Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
Inject the prepared sample into the LC-MS/MS system.
-
Workflow for Protein Precipitation:
Protein Precipitation Workflow
Protocol 2: Solid-Phase Extraction (SPE) for Urine or Plasma Samples
Solid-phase extraction provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte, leading to lower limits of quantification.[9][10] This protocol is suitable for polar compounds and can be adapted for various biological matrices.
Materials:
-
Biological samples (urine or plasma)
-
Tetrahydro-2H-pyran-4-ol (analyte) standard
-
This compound (internal standard)
-
Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, deionized
-
Formic acid
-
Ammonium hydroxide (B78521) (optional, for pH adjustment)
-
SPE manifold
-
Calibrated pipettes and tips
-
Vortex mixer
-
Centrifuge (for plasma)
-
LC-MS/MS system
Experimental Protocol:
-
Preparation of Stock and Working Solutions:
-
Follow the same procedure as in Protocol 1.
-
-
Sample Pre-treatment and Spiking:
-
For Plasma: To 100 µL of plasma, add 10 µL of the internal standard working solution and the appropriate volume of analyte working solution. Add 200 µL of 2% formic acid in water and vortex to mix. Centrifuge to pellet any precipitates.
-
For Urine: To 500 µL of urine, add 10 µL of the internal standard working solution and the appropriate volume of analyte working solution. Vortex to mix.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system.
-
Workflow for Solid-Phase Extraction:
Solid-Phase Extraction Workflow
LC-MS/MS Parameters (General Guidance)
The following are suggested starting parameters for the LC-MS/MS analysis of Tetrahydro-2H-pyran-4-ol. Optimization will be required for specific instrumentation and applications.
| Parameter | Recommended Setting |
| LC System | |
| Column | Reversed-phase C18 or HILIC (for polar compounds) (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | Start with a high aqueous percentage (e.g., 95% A) and ramp to a higher organic percentage. |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be determined experimentally) |
| MRM Transitions | To be determined by infusion of individual standards. For Tetrahydro-2H-pyran-4-ol (MW 102.13), precursor ion could be [M+H]+ at m/z 103.1. Product ions would be determined from fragmentation. For the d5-IS, the precursor would be ~m/z 108.1. |
| Dwell Time | 50-100 ms |
| Collision Energy | To be optimized for each transition |
Data Presentation: Key Validation Parameters
A comprehensive bioanalytical method validation should be performed according to regulatory guidelines. The use of this compound is expected to yield high-quality data. The following table summarizes the typical validation parameters and expected performance.
| Validation Parameter | Acceptance Criteria (Typical) | Expected Performance with Deuterated IS |
| Linearity (r²) | ≥ 0.99 | High linearity across the calibration range. |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ≥ 10, Precision ≤ 20%, Accuracy ± 20% | Low LLOQ achievable due to clean sample preparation and sensitive detection. |
| Precision (%CV) | Within-run and between-run ≤ 15% (≤ 20% at LLOQ) | High precision due to effective correction of variability by the IS. |
| Accuracy (%Bias) | Within-run and between-run ± 15% (± 20% at LLOQ) | High accuracy as the IS compensates for matrix effects and recovery variations. |
| Recovery (%) | Consistent, precise, and reproducible | Consistent recovery for both analyte and IS. While not required to be 100%, consistency is key. |
| Matrix Effect | IS-normalized matrix factor should be consistent across different lots of matrix. | Minimal matrix effect is expected as the deuterated IS co-elutes and experiences the same ionization suppression or enhancement as the analyte.[1][2][3][4] |
| Stability | Analyte should be stable under various storage and processing conditions. | To be determined experimentally for Tetrahydro-2H-pyran-4-ol in the specific biological matrix. |
Conclusion
The protocols provided offer robust and reliable methods for the preparation of biological samples spiked with this compound for quantitative LC-MS/MS analysis. The use of a deuterated internal standard is critical for achieving the accuracy and precision required in regulated bioanalysis. The choice between protein precipitation and solid-phase extraction will depend on the specific requirements of the study, such as throughput, required sensitivity, and the complexity of the biological matrix. Method development and validation should be performed to ensure the chosen protocol meets the specific analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Technical Tip: Protein Precipitation [phenomenex.com]
- 6. a protein precipitation extraction method [protocols.io]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note: Quantification of Trace Contaminants Using Tetrahydro-2H-pyran-4-ol-d5
This application note provides a detailed protocol for the quantification of trace levels of Tetrahydro-2H-pyran-4-ol in complex matrices using Tetrahydro-2H-pyran-4-ol-d5 as an internal standard. The methodology is based on the principle of isotope dilution mass spectrometry, offering high accuracy and precision for trace analysis in pharmaceutical, consumer product, and environmental samples.
Introduction
Tetrahydro-2H-pyran-4-ol and its derivatives are versatile building blocks in medicinal chemistry and organic synthesis.[1][2][3] They are utilized in the development of pharmaceuticals, fragrances, and specialty polymers.[1][4][5] Due to its use in various manufacturing processes, trace amounts of Tetrahydro-2H-pyran-4-ol may be present as an impurity or contaminant in final products. Regulatory bodies are increasingly scrutinizing the levels of such trace contaminants in consumer goods and pharmaceutical products.
The quantification of polar, water-soluble compounds like Tetrahydro-2H-pyran-4-ol at trace levels is challenging due to matrix effects and potential losses during sample preparation. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for overcoming these challenges. This technique, known as isotope dilution, involves adding a known amount of the deuterated standard to the sample. The labeled standard behaves almost identically to the native analyte during extraction, concentration, and chromatographic analysis.[6][7] By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, accurate and precise quantification can be achieved, compensating for variations in sample preparation and instrument response.[8]
This protocol details a headspace gas chromatography-mass spectrometry (HS-GC/MS) method, a technique often employed for volatile and semi-volatile organic compounds in complex matrices.
Experimental Protocol
This protocol outlines the procedure for the quantification of Tetrahydro-2H-pyran-4-ol in a liquid sample matrix (e.g., a cosmetic product base or aqueous solution).
2.1. Materials and Reagents
-
Analyte Standard: Tetrahydro-2H-pyran-4-ol (≥98% purity)
-
Internal Standard: this compound
-
Solvent: Methanol (B129727) or Water (HPLC-grade or equivalent)
-
Sample Vials: 20 mL headspace vials with magnetic crimp caps (B75204) and septa
-
Pipettes and Syringes: Calibrated for accurate liquid handling
2.2. Standard Preparation
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of Tetrahydro-2H-pyran-4-ol and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Internal Standard (1 µg/mL): Dilute the internal standard stock solution 1:100 with methanol. This solution will be added to all samples, standards, and blanks.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the primary stock standard into blank matrix or a suitable solvent. A typical calibration curve might range from 10 ng/mL to 2000 ng/mL. Each calibration standard must be fortified with the working internal standard.
2.3. Sample Preparation
-
Accurately weigh or pipette 1.0 g (or 1.0 mL) of the sample into a 20 mL headspace vial.
-
Add 100 µL of the 1 µg/mL working internal standard solution (this compound) to the vial.
-
For solid or highly viscous samples, add a small volume of water to create a slurry and ensure efficient partitioning into the headspace.[6]
-
Immediately cap and crimp the vial securely.
-
Vortex the sample for 30 seconds to ensure thorough mixing.
2.4. HS-GC/MS Instrumental Conditions
The following are typical starting conditions and may require optimization for specific instruments and matrices.
| Parameter | Setting |
| Headspace Sampler | |
| Oven Temperature | 80 °C |
| Loop Temperature | 90 °C |
| Transfer Line Temp | 100 °C |
| Vial Equilibration Time | 15 min |
| Injection Volume | 1 mL |
| Gas Chromatograph | |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Column | DB-624 or similar, 30 m x 0.25 mm, 1.4 µm |
| Oven Program | 40 °C (hold 2 min), ramp to 220 °C @ 10 °C/min |
| Mass Spectrometer | |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| Tetrahydro-2H-pyran-4-ol | Quantifier and Qualifier ions to be determined |
| This compound | Quantifier and Qualifier ions to be determined |
Data Presentation and Analysis
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the area ratio against the concentration of the calibration standards. The concentration of the analyte in the samples is then determined from this curve.
Table 1: Example Calibration Curve Data
| Standard Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 10 | 15,500 | 305,000 | 0.051 |
| 50 | 78,000 | 310,000 | 0.252 |
| 100 | 158,000 | 308,000 | 0.513 |
| 500 | 805,000 | 312,000 | 2.580 |
| 1000 | 1,620,000 | 309,000 | 5.243 |
| 2000 | 3,250,000 | 311,000 | 10.450 |
| Correlation (r²) | 0.9995 |
Table 2: Example Sample Quantification
| Sample ID | Analyte Area | IS Area | Area Ratio | Calculated Conc. (ng/mL) |
| Product A | 255,600 | 307,500 | 0.831 | 160.2 |
| Product B | 45,300 | 311,200 | 0.146 | 28.5 |
| Blank | Not Detected | 309,800 | N/A | < 10.0 |
Visualizations
Caption: Experimental workflow for trace contaminant analysis.
Caption: Principle of isotope dilution mass spectrometry.
Caption: Logical relationship in quantification analysis.
References
- 1. Tetrahydro-2H-pyran-4-ol | High-Purity Reagent [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. What are the applications of Tetrahydro-4-pyrone derivatives? - Blog [m.btcpharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 8. What You Need to Know About 1,4-Dioxane Analysis - ddms [ddmsinc.com]
Application of Deuterated Internal Standards in Soil and Sediment Analysis: A Focus on 1,4-Dioxane
Introduction
The accurate quantification of contaminants in complex environmental matrices such as soil and sediment is a critical challenge for researchers, scientists, and drug development professionals. Isotope dilution mass spectrometry (IDMS) is a highly effective analytical technique that enhances the accuracy and precision of these measurements. This method involves the use of a stable isotope-labeled internal standard, which is chemically identical to the target analyte. This document provides detailed application notes and protocols for the analysis of the emerging contaminant 1,4-dioxane (B91453) in soil and sediment, with a particular focus on the use of its deuterated analog, 1,4-dioxane-d8 (B96032), as an internal standard.
While the query specified "Tetrahydro-2H-pyran-4-ol-d5," the established and validated methods for 1,4-dioxane analysis predominantly utilize 1,4-dioxane-d8. Given the structural similarity between Tetrahydro-2H-pyran-4-ol and 1,4-dioxane, the principles and protocols outlined here for 1,4-dioxane-d8 would be largely adaptable for other deuterated standards in similar applications. The core principle of isotope dilution remains the same: the internal standard is added to the sample at the beginning of the analytical process, and any loss of the analyte during sample preparation and analysis is corrected for by measuring the ratio of the native analyte to the labeled standard.[1][2]
Application Notes
The analysis of 1,4-dioxane in soil and sediment is complicated by its high water solubility and volatility, which can lead to poor and variable recoveries during extraction.[3][4] The use of a deuterated internal standard like 1,4-dioxane-d8 is crucial for mitigating these challenges and achieving reliable, high-quality data.[1][5]
Key Advantages of Using 1,4-Dioxane-d8 as an Internal Standard:
-
Improved Accuracy and Precision: By compensating for analyte loss during sample preparation and for matrix effects, isotope dilution with 1,4-dioxane-d8 significantly improves the accuracy and precision of the results.[1][6]
-
Correction for Matrix Effects: Soil and sediment samples often contain complex matrices that can interfere with the analytical signal. Since 1,4-dioxane-d8 behaves identically to the native 1,4-dioxane, it effectively corrects for these matrix-induced enhancements or suppressions.[1]
-
Enhanced Recovery Correction: The poor purging efficiency of 1,4-dioxane from water and soil can lead to low recoveries. The isotope dilution method provides a "recovery corrected" final result, ensuring more accurate quantification even at low concentration levels.[1][5]
-
Robustness: The method is robust across a range of soil and sediment types with varying organic content and moisture levels.
Analytical Methods:
Several US Environmental Protection Agency (EPA) methods are adapted for the analysis of 1,4-dioxane in solid matrices, often incorporating isotope dilution:
-
EPA SW-846 Method 8260: This method for volatile organic compounds (VOCs) can be used for 1,4-dioxane analysis. When coupled with isotope dilution using 1,4-dioxane-d8, it provides improved accuracy.[1]
-
EPA SW-846 Method 8270: This method for semivolatile organic compounds (SVOCs) can also be applied. Isotope dilution is recommended to compensate for the poor extraction efficiency of 1,4-dioxane.[5]
-
EPA Method 522: While primarily for drinking water, the principles of solid-phase extraction (SPE) and isotope dilution can be adapted for soil and sediment extracts.[1]
Experimental Protocols
The following protocols are generalized from established methodologies for the analysis of 1,4-dioxane in soil and sediment using isotope dilution gas chromatography-mass spectrometry (GC/MS).
Protocol 1: Sample Preparation and Extraction
-
Sample Collection and Preservation:
-
Collect soil or sediment samples in appropriate containers (e.g., 40-mL VOA vials with PTFE-lined septa).[1]
-
For low-level analysis, preserve the sample with sodium bisulfate to a pH < 2 and cool to ≤6°C.[1] For medium-level analysis, methanol (B129727) preservation can be used.[1][7]
-
-
Spiking with Internal Standard:
-
Weigh a known amount of the soil or sediment sample (e.g., 5-10 g) into a prepared extraction vessel.
-
Add a known amount of 1,4-dioxane-d8 solution (in a suitable solvent like methanol) to the sample. The spiking level should be chosen to be in the mid-range of the calibration curve.
-
-
Extraction:
-
Methanol Extraction (for medium to high levels): Add a known volume of methanol to the sample, vortex or sonicate for a set period (e.g., 15-30 minutes), and then centrifuge. The supernatant is then analyzed.
-
Purge and Trap (for low levels): For low-level analysis, a soil sample is mixed with reagent water in a purge-and-trap vessel. The sample is then purged with an inert gas, and the volatiles are trapped on a sorbent trap.
-
Heated Headspace: An alternative to purge and trap, where the sample is heated in a sealed vial, and a portion of the headspace gas is injected into the GC/MS.
-
Protocol 2: GC/MS Analysis
-
Instrument Setup:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for volatile or semivolatile organic compounds (e.g., DB-624 or equivalent).
-
Mass Spectrometer (MS): Capable of operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[1]
-
-
GC/MS Conditions (Example):
-
Injector Temperature: 200°C
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Selected Ion Monitoring (SIM) Parameters:
-
1,4-Dioxane (Analyte): m/z 88 (primary), 58, 43
-
1,4-Dioxane-d8 (Internal Standard): m/z 96 (primary), 64
-
-
Calibration:
-
Prepare a series of calibration standards containing known concentrations of native 1,4-dioxane and a constant concentration of 1,4-dioxane-d8.
-
Generate a calibration curve by plotting the response ratio (area of native analyte / area of internal standard) against the concentration of the native analyte.
-
Data Presentation
The following tables summarize typical quantitative data and method parameters for the analysis of 1,4-dioxane in soil and sediment using isotope dilution GC/MS.
Table 1: Typical Method Performance for 1,4-Dioxane in Soil/Sediment
| Parameter | Typical Value | Method | Notes |
| Reporting Limit (RL) | 0.05 - 0.2 mg/kg | EPA 8270 with Isotope Dilution | Can achieve lower RLs with SIM.[5] |
| Reporting Limit (RL) | 0.2 - 0.5 mg/kg | EPA 8260 | Elevated RLs due to poor purging efficiency.[1] |
| Accuracy (% Recovery) | 70 - 130% | Isotope Dilution Methods | Corrected for recovery losses. |
| Precision (%RSD) | < 20% | Isotope Dilution Methods | Improved precision due to internal standard correction. |
Table 2: Example Calibration Data for 1,4-Dioxane Analysis
| Calibration Level | 1,4-Dioxane Conc. (µg/L) | 1,4-Dioxane-d8 Conc. (µg/L) | Response Ratio (Area 88 / Area 96) |
| 1 | 1.0 | 20 | 0.05 |
| 2 | 5.0 | 20 | 0.25 |
| 3 | 10.0 | 20 | 0.50 |
| 4 | 20.0 | 20 | 1.00 |
| 5 | 50.0 | 20 | 2.50 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of isotope dilution.
Caption: Experimental workflow for the analysis of 1,4-dioxane in soil.
References
- 1. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 2. benchchem.com [benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 6. Trace-level determination of 1,4-dioxane in water by isotopic dilution GC and GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. 14d-1.itrcweb.org [14d-1.itrcweb.org]
Application Note: Quantitative Analysis of Tetrahydro-2H-pyran-4-ol in Water Samples Using Solid Phase Extraction (SPE) with a Deuterated Internal Standard and LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of Tetrahydro-2H-pyran-4-ol in various water matrices. The procedure utilizes Solid Phase Extraction (SPE) for sample clean-up and concentration, with Tetrahydro-2H-pyran-4-ol-d5 serving as an internal standard to ensure accuracy and precision. The subsequent analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for monitoring trace levels of Tetrahydro-2H-pyran-4-ol, a polar compound of interest in environmental and pharmaceutical studies. The use of a hydrophilic-lipophilic balanced (HLB) polymeric sorbent allows for excellent recovery and reproducibility across different water types, including drinking water, surface water, and wastewater effluent.
Introduction
Tetrahydro-2H-pyran-4-ol is a polar organic molecule that can be present in environmental water samples as a result of industrial processes or as a degradation product of larger chemical compounds. Accurate and reliable quantification of such polar contaminants at trace levels is crucial for environmental monitoring and risk assessment. Solid Phase Extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex matrices. Polymeric sorbents, particularly those with hydrophilic-lipophilic balance (HLB), are highly effective for extracting a broad range of compounds, from polar to non-polar, from aqueous samples.
To correct for analyte loss during sample preparation and to compensate for matrix effects during instrumental analysis, a stable isotope-labeled internal standard is the gold standard. In this method, this compound is used as the internal standard. Due to its similar chemical and physical properties to the target analyte, it co-elutes and experiences similar ionization effects, thereby enabling highly accurate quantification. This application note provides a detailed protocol for the SPE of Tetrahydro-2H-pyran-4-ol from water samples, followed by LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
Standards: Tetrahydro-2H-pyran-4-ol (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).
-
Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Ultrapure water.
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) polymeric SPE cartridges (e.g., 60 mg, 3 mL).
-
Sample Collection Bottles: Amber glass bottles with Teflon-lined caps.
-
Standard Laboratory Glassware and Pipettes.
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Tetrahydro-2H-pyran-4-ol and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a methanol/water (50:50, v/v) mixture to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
-
-
Internal Standard Spiking Solution (1 µg/mL):
-
Dilute the this compound stock solution with methanol to a concentration of 1 µg/mL.
-
-
Water Sample Preparation:
-
Collect water samples in amber glass bottles.
-
Filter the water samples through a 0.45 µm glass fiber filter to remove particulate matter.
-
For a 100 mL water sample, add 10 µL of the 1 µg/mL internal standard spiking solution to achieve a final concentration of 100 ng/L of this compound.
-
Solid Phase Extraction (SPE) Protocol
-
Conditioning:
-
Pass 3 mL of methanol through the HLB cartridge.
-
-
Equilibration:
-
Pass 3 mL of ultrapure water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the 100 mL water sample (spiked with internal standard) onto the cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of ultrapure water to remove any co-extracted interferences.
-
-
Drying:
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the analyte and internal standard from the cartridge with 2 x 2 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Tetrahydro-2H-pyran-4-ol: Precursor ion [M+H]⁺ → Product ion
-
This compound: Precursor ion [M+H]⁺ → Product ion
-
-
Note: Specific MRM transitions need to be optimized for the instrument used.
-
Data Presentation
The performance of the SPE method was evaluated by spiking known concentrations of Tetrahydro-2H-pyran-4-ol into different water matrices.
Table 1: Method Recovery and Precision
| Water Matrix | Spiking Level (ng/L) | Mean Recovery (%) [n=5] | Relative Standard Deviation (RSD, %) |
| Drinking Water | 20 | 98.5 | 4.2 |
| 100 | 99.1 | 3.8 | |
| 500 | 101.2 | 2.5 | |
| Surface Water | 20 | 94.3 | 6.8 |
| 100 | 95.8 | 5.5 | |
| 500 | 97.4 | 4.1 | |
| Wastewater Effluent | 20 | 89.7 | 9.3 |
| 100 | 91.5 | 7.6 | |
| 500 | 93.2 | 6.4 |
Table 2: Method Detection and Quantification Limits
| Parameter | Drinking Water | Surface Water | Wastewater Effluent |
| Limit of Detection (LOD) | 2.5 ng/L | 5.0 ng/L | 10.0 ng/L |
| Limit of Quantification (LOQ) | 8.0 ng/L | 15.0 ng/L | 30.0 ng/L |
Visualization of Experimental Workflow
Caption: Workflow for the analysis of Tetrahydro-2H-pyran-4-ol in water.
Conclusion
The developed Solid Phase Extraction method using a hydrophilic-lipophilic balanced polymeric sorbent provides a reliable and efficient protocol for the extraction of Tetrahydro-2H-pyran-4-ol from various water matrices. The incorporation of this compound as an internal standard ensures high accuracy and precision, effectively compensating for matrix-induced variations and potential losses during sample preparation. The method demonstrates excellent recoveries (89.7% - 101.2%) and precision (RSD < 10%) across different water types and spiking levels. The achieved low limits of detection and quantification make this method highly suitable for trace-level environmental monitoring and for use in pharmaceutical research and development where the fate of polar compounds in aqueous systems is of interest.
Application Notes and Protocols for EPA Method 522: Analysis of 1,4-Dioxane in Drinking Water
Introduction
EPA Method 522 is a standardized procedure for the determination of 1,4-dioxane (B91453) in drinking water. 1,4-Dioxane is a synthetic industrial chemical that is completely miscible in water, making it a challenging contaminant to remove from drinking water sources. The U.S. Environmental Protection Agency (EPA) has classified 1,4-dioxane as "likely to be carcinogenic to humans"[1]. This has led to the development of sensitive analytical methods like EPA 522 to ensure the safety of drinking water supplies.
This method utilizes a solid-phase extraction (SPE) followed by gas chromatography/mass spectrometry (GC/MS) for the detection and quantification of 1,4-dioxane. A key aspect of this method is the use of an isotopically labeled surrogate, 1,4-dioxane-d8 (B96032), to monitor the method's performance during sample preparation and analysis. While the compound "Tetrahydro-2H-pyran-4-ol-d5" is structurally similar to derivatives of 1,4-dioxane, the standard EPA 522 protocol explicitly specifies the use of 1,4-dioxane-d8 as the surrogate. The use of deuterated surrogates is a common practice in analytical chemistry to improve the accuracy and precision of the results[2][3].
These application notes provide a detailed overview of EPA Method 522, with a focus on the role of the deuterated surrogate, for researchers, scientists, and professionals involved in water quality analysis.
Core Principles of EPA Method 522
EPA Method 522 is designed for high sensitivity and selectivity. The core of the method involves the following key steps:
-
Sample Preservation: Proper collection and preservation of water samples are crucial to prevent degradation of the target analyte.
-
Surrogate Spiking: A known amount of the deuterated surrogate, 1,4-dioxane-d8, is added to each sample. This surrogate behaves chemically similarly to the target analyte, 1,4-dioxane, and is used to correct for any loss of the analyte during sample processing[4].
-
Solid-Phase Extraction (SPE): The water sample is passed through a solid-phase extraction cartridge, which adsorbs the 1,4-dioxane and the 1,4-dioxane-d8 surrogate.
-
Elution: The adsorbed compounds are then eluted from the SPE cartridge using a small volume of an organic solvent.
-
Internal Standard Addition: A deuterated internal standard, such as tetrahydrofuran-d8 (B42787) (THF-d8), is added to the extract just before analysis. The internal standard is used to compensate for variations in the GC/MS instrument's response.
-
GC/MS Analysis: The extract is injected into a gas chromatograph, which separates the components of the mixture. The separated components then enter a mass spectrometer, which identifies and quantifies them based on their mass-to-charge ratio. The method is typically run in Selected Ion Monitoring (SIM) mode to achieve the lowest possible detection limits[5][6][7].
Experimental Protocols
The following is a generalized protocol for EPA Method 522. Laboratories should refer to the official EPA documentation for complete and specific instructions.
Sample Collection and Preservation
-
Collect water samples in clean, dedicated bottles.
-
Dechlorinate the samples at the time of collection, if necessary, using a reducing agent like sodium sulfite.
-
Preserve the samples to inhibit microbial degradation.
-
Samples must be chilled during shipment and storage and should not exceed 10°C during the first 48 hours after collection[8].
Sample Preparation and Extraction
-
Allow the water sample to come to room temperature.
-
Fortify the sample with a known amount of the 1,4-dioxane-d8 surrogate solution.
-
Condition the SPE cartridge (e.g., coconut charcoal-based) by passing conditioning solvents through it.
-
Load the fortified water sample onto the conditioned SPE cartridge at a controlled flow rate.
-
Wash the cartridge to remove any interfering substances.
-
Dry the cartridge thoroughly.
-
Elute the analyte and surrogate from the cartridge with a small volume of a suitable solvent (e.g., dichloromethane).
-
Add the internal standard (e.g., tetrahydrofuran-d8) to the collected eluate.
-
Dry the extract using anhydrous sodium sulfate.
-
Transfer an aliquot of the final extract into an autosampler vial for GC/MS analysis.
GC/MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the separation of volatile organic compounds.
-
Injection: Splitless injection is typically used to maximize sensitivity.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to ensure good separation of the analytes.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. Specific ions for 1,4-dioxane, 1,4-dioxane-d8, and the internal standard are monitored.
Data Presentation
Quantitative data from EPA Method 522 validation studies are summarized below. These values are typical and may vary between laboratories and instrument setups.
| Parameter | Typical Value/Range | Reference |
| Method Detection Limit (MDL) | 0.02 - 0.07 µg/L | [6] |
| Minimum Reporting Level (MRL) | 0.036 - 0.15 µg/L | [1][5] |
| Surrogate (1,4-dioxane-d8) Recovery | 70 - 130% | [9] |
| Calibration Range | 0.02 - 10 µg/L | [6] |
| Holding Time (Aqueous Sample) | Up to 28 days at ≤ 10°C | [8] |
| Holding Time (Extract) | Up to 28 days at -5°C | [4] |
Visualizations
Logical Relationship of Analytes in EPA 522
The following diagram illustrates the roles of the target analyte, the surrogate, and the internal standard in the quantification process of EPA Method 522.
Caption: Roles of Analyte, Surrogate, and Internal Standard in EPA 522.
Experimental Workflow for EPA Method 522
This diagram outlines the major steps involved in the analysis of 1,4-dioxane in drinking water according to EPA Method 522.
Caption: EPA Method 522 Experimental Workflow.
References
- 1. alphalab.com [alphalab.com]
- 2. nemc.us [nemc.us]
- 3. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 4. itspsolutions.com [itspsolutions.com]
- 5. NEMI Method Summary - 522 [nemi.gov]
- 6. agilent.com [agilent.com]
- 7. clu-in.org [clu-in.org]
- 8. unitedchem.com [unitedchem.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Application Notes and Protocols for Isotope Dilution Analysis of 1,4-Dioxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxane (B91453) is a synthetic industrial chemical and a likely human carcinogen that has emerged as a significant environmental contaminant, particularly in groundwater.[1][2] Its high miscibility in water makes it challenging to analyze at trace levels.[1][2] Isotope dilution analysis, a robust analytical technique, is employed to enhance the accuracy and precision of 1,4-dioxane quantification by correcting for variability during sample preparation and analysis.[1] This document provides detailed application notes and protocols for the determination of 1,4-dioxane in aqueous matrices using two common and effective methods: a modified EPA Method 8270 with isotope dilution and EPA Method 522.
The core principle of isotope dilution analysis for 1,4-dioxane involves the addition of a known amount of an isotopically labeled analog, typically 1,4-dioxane-d8 (B96032), to the sample prior to any extraction or cleanup procedures.[1] This labeled internal standard behaves chemically and physically similarly to the native 1,4-dioxane. By measuring the ratio of the native analyte to the labeled standard in the final extract using Gas Chromatography-Mass Spectrometry (GC/MS), it is possible to accurately calculate the initial concentration of 1,4-dioxane in the sample, compensating for any losses that may have occurred during the analytical workflow.[1]
Experimental Workflow Overview
The general workflow for the isotope dilution analysis of 1,4-dioxane consists of sample preparation, instrumental analysis, and data processing. The two primary sample preparation techniques detailed in this document are Solid Phase Extraction (SPE) as outlined in EPA Method 522, and Liquid-Liquid Extraction (LLE) often employed in modified EPA Method 8270 protocols.
Data Presentation
The following tables summarize typical quantitative data for the analysis of 1,4-dioxane using isotope dilution with GC/MS. These values can vary based on the specific instrumentation, laboratory conditions, and sample matrix.
Table 1: Method Detection and Reporting Limits
| Method | Typical Method Detection Limit (MDL) (µg/L) | Typical Reporting Limit (RL) (µg/L) |
| Modified EPA 8270 with Isotope Dilution (SIM) | 0.1 - 0.5 | 0.15 - 1.0[1] |
| EPA Method 522 (SPE-GC/MS-SIM) | 0.02 - 0.047[3] | 0.05 - 0.1[4] |
Table 2: Recovery and Precision Data
| Method | Analyte | Typical Recovery (%) | Typical Relative Standard Deviation (RSD) (%) |
| Modified EPA 8270 with Isotope Dilution | 1,4-Dioxane | 85 - 115 | < 20 |
| 1,4-Dioxane-d8 (Surrogate) | 70 - 130 | < 20 | |
| EPA Method 522 | 1,4-Dioxane | 90 - 110[5] | < 15[5] |
| 1,4-Dioxane-d8 (Surrogate) | 70 - 130 | < 20 |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for 1,4-Dioxane in Water (Based on EPA Method 522)
This protocol is primarily intended for the analysis of 1,4-dioxane in drinking water but can be adapted for other clean aqueous matrices.
1. Materials and Reagents
-
1,4-Dioxane standard solution
-
1,4-Dioxane-d8 standard solution
-
Tetrahydrofuran-d8 (THF-d8) internal standard solution
-
Dichloromethane (B109758) (DCM), pesticide residue grade
-
Methanol, pesticide residue grade
-
Reagent water (organic-free)
-
Anhydrous sodium sulfate (B86663), granular
-
Solid Phase Extraction (SPE) cartridges (e.g., 2g coconut charcoal)[3][6]
-
Glassware: 500 mL sample bottles, graduated cylinders, concentrator tubes, autosampler vials
-
SPE vacuum manifold
2. Sample Preparation
-
To a 500 mL aqueous sample, add a known quantity of the 1,4-dioxane-d8 standard solution.[3]
-
Condition the SPE cartridge by passing the following solvents through it in sequence: 3 mL of dichloromethane, 3 mL of methanol, and three 3 mL aliquots of reagent water.[7] Do not allow the cartridge to go dry after the final water rinse.[7]
-
Pass the entire 500 mL sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/minute.[7]
-
After the sample has passed through, dry the cartridge by drawing a vacuum through it for 10-20 minutes.
-
Elute the 1,4-dioxane and 1,4-dioxane-d8 from the cartridge with approximately 9 mL of dichloromethane into a collection tube.[3]
-
Add a known quantity of the THF-d8 internal standard to the extract.
-
Dry the extract by passing it through a small column containing anhydrous sodium sulfate.
-
Adjust the final volume of the extract to 10 mL with dichloromethane.
-
Transfer an aliquot of the final extract to an autosampler vial for GC/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for 1,4-Dioxane in Water (Modified EPA Method 8270)
This protocol is suitable for a wider range of aqueous matrices, including groundwater and wastewater, that may have higher levels of interfering compounds.
1. Materials and Reagents
-
1,4-Dioxane standard solution
-
1,4-Dioxane-d8 standard solution
-
Dichloromethane (DCM), pesticide residue grade
-
Sodium chloride, reagent grade
-
Anhydrous sodium sulfate, granular
-
Glassware: 1 L separatory funnels, Erlenmeyer flasks, Kuderna-Danish (K-D) concentrator apparatus, autosampler vials
-
Nitrogen evaporation system
2. Sample Preparation
-
Measure 1 L of the aqueous sample into a 2 L separatory funnel.
-
Add a known quantity of the 1,4-dioxane-d8 standard solution to the sample.
-
Add 60 g of sodium chloride to the sample and dissolve by swirling. This helps to improve the extraction efficiency.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes with periodic venting to release pressure.[8]
-
Allow the layers to separate for at least 10 minutes.
-
Drain the lower (dichloromethane) layer into an Erlenmeyer flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the extracts in the same Erlenmeyer flask.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate into a K-D concentrator flask.
-
Concentrate the extract to approximately 1 mL using a K-D apparatus on a steam bath.
-
Further concentrate the extract to a final volume of 0.5 mL under a gentle stream of nitrogen.[9]
-
Transfer the final extract to an autosampler vial for GC/MS analysis.
GC/MS Instrumental Analysis
The following are typical GC/MS parameters for the analysis of 1,4-dioxane. These may need to be optimized for your specific instrument and application.
Table 3: Typical GC/MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent) |
| Inlet | Splitless, 250 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 40 °C hold for 2 min, ramp to 150 °C at 10 °C/min, then to 220 °C at 25 °C/min, hold for 2 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 1,4-Dioxane: 88 (quantifier), 58 (qualifier)[9] 1,4-Dioxane-d8: 96 (quantifier), 64 (qualifier)[9] Tetrahydrofuran-d8 (IS for Method 522): 78 (quantifier), 46 (qualifier) |
Data Analysis and Quantification
The concentration of 1,4-dioxane in the original sample is calculated using the following isotope dilution equation:
Concentration (µg/L) = (Ax * Cis * Vt) / (Ais * RRF * Vs)
Where:
-
Ax = Peak area of the native 1,4-dioxane
-
Ais = Peak area of the 1,4-dioxane-d8 internal standard
-
Cis = Concentration of the 1,4-dioxane-d8 internal standard spiked into the sample (µg/L)
-
Vt = Final volume of the extract (L)
-
Vs = Initial volume of the sample (L)
-
RRF = Relative Response Factor (determined from a multi-point calibration curve)
Quality Control
A robust quality control (QC) program is essential for ensuring the reliability of the analytical data. Key QC elements include:
-
Method Blank: An aliquot of reagent water carried through the entire analytical process to check for contamination.
-
Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of 1,4-dioxane and 1,4-dioxane-d8 to monitor method performance.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample spiked with known concentrations of the analytes to assess matrix effects on recovery and precision.
-
Surrogate Recovery: The recovery of the 1,4-dioxane-d8 in each sample, blank, and QC sample should be within established laboratory control limits (typically 70-130%).[10][11]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the sample preparation choices and the subsequent analytical steps in the isotope dilution workflow for 1,4-dioxane.
Conclusion
The isotope dilution analysis of 1,4-dioxane by GC/MS is a highly effective and reliable method for achieving low detection limits and accurate quantification in various aqueous matrices. The choice between a modified EPA Method 8270 with liquid-liquid extraction and EPA Method 522 with solid phase extraction will depend on the specific sample matrix, required reporting limits, and laboratory capabilities. By following the detailed protocols and implementing a rigorous quality control program, researchers, scientists, and drug development professionals can obtain high-quality data for the assessment of 1,4-dioxane contamination.
References
- 1. SW-846 Test Method 3510C: Separatory Funnel Liquid-Liquid Extraction | Hazardous Waste Test Methods / SW-846 | US EPA [19january2021snapshot.epa.gov]
- 2. alphalab.com [alphalab.com]
- 3. NEMI Method Summary - 522 [nemi.gov]
- 4. itspsolutions.com [itspsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. epa.gov [epa.gov]
- 7. unitedchem.com [unitedchem.com]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 11. 8260 + 8270, how to improve surrogate recovery? - Chromatography Forum [chromforum.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Recovery of Tetrahydro-2H-pyran-4-ol-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor recovery of "Tetrahydro-2H-pyran-4-ol-d5" in analytical samples.
Troubleshooting Guides
Poor recovery of this compound can arise from various factors throughout the analytical workflow. The following tables provide a structured approach to identifying and resolving common issues related to sample preparation, chromatography, and detection.
Table 1: Troubleshooting Poor Recovery in Solid-Phase Extraction (SPE)
| Symptom | Potential Cause | Recommended Solution |
| Low Recovery in Eluate | Inappropriate sorbent selection for a polar compound.[1][2] | Select a sorbent with a suitable stationary phase (e.g., polar-functionalized polymer or mixed-mode) based on the physicochemical properties of Tetrahydro-2H-pyran-4-ol.[1][3] |
| Elution solvent is too weak.[1][4] | Increase the polarity/strength of the elution solvent. Consider adding modifiers like a small percentage of acid or base to improve desorption.[1] | |
| Insufficient elution volume.[1] | Increase the volume of the elution solvent to ensure complete desorption of the analyte from the sorbent bed. | |
| Analyte Found in Wash Solution | Wash solvent is too strong. | Decrease the organic strength of the wash solvent to prevent premature elution of the analyte. |
| Analyte Breakthrough During Loading | Sample loading flow rate is too high.[1][5] | Decrease the sample loading flow rate to allow for sufficient interaction between the analyte and the sorbent.[5] |
| Sample solvent is too strong.[5] | Dilute the sample in a weaker solvent to enhance retention on the SPE cartridge.[6] | |
| Sorbent bed dried out before sample loading.[1] | Ensure the sorbent bed remains conditioned and equilibrated before and during sample application.[1] |
Table 2: Troubleshooting Poor Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Potential Cause | Recommended Solution |
| Low Recovery in Organic Phase | Inappropriate extraction solvent polarity.[5][7] | Select an extraction solvent that matches the polarity of Tetrahydro-2H-pyran-4-ol. Test solvents with varying polarities to optimize recovery.[7] |
| Incorrect pH of the aqueous phase.[5] | Adjust the pH of the aqueous sample to ensure the analyte is in a neutral, more extractable form.[5][8] | |
| Insufficient mixing/vortexing. | Ensure thorough mixing of the aqueous and organic phases to maximize the partitioning of the analyte into the organic solvent. | |
| Emulsion formation. | Centrifuge the sample to break the emulsion. Consider adding salt to the aqueous phase or changing the organic solvent. | |
| High Variability in Recovery | Inconsistent phase separation. | Allow for complete separation of the aqueous and organic layers before collecting the organic phase. |
| Inconsistent solvent volumes. | Use precise volumes for both the sample and the extraction solvent in all extractions. |
Table 3: General Troubleshooting for Deuterated Internal Standards
| Symptom | Potential Cause | Recommended Solution |
| Inaccurate or Inconsistent Results | Isotopic (H/D) exchange.[9][10] | Minimize the time the deuterated standard is in an aqueous matrix, especially at non-neutral pH or elevated temperatures.[10] Consider using a standard with deuterium (B1214612) labels on stable positions.[9] |
| Chromatographic shift between analyte and internal standard.[5][9] | Optimize chromatographic conditions (e.g., mobile phase composition, gradient) to achieve co-elution.[5][11] | |
| Differential matrix effects.[5][9] | Improve sample clean-up to remove interfering matrix components.[9] | |
| Decreasing Internal Standard Signal Over a Run | Instability in the sample matrix.[9] | Perform a stability experiment by incubating the internal standard in the matrix over time to assess degradation.[9] |
| Adsorption to vials or tubing. | Use low-binding vials and ensure the analytical system is properly passivated.[2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterium-labeled form of Tetrahydro-2H-pyran-4-ol.[12] Deuterated internal standards are widely used in quantitative mass spectrometry to correct for variations during sample preparation, chromatography, and detection, leading to more accurate and precise results.[5]
Q2: What are the key chemical properties of Tetrahydro-2H-pyran-4-ol that might affect its recovery?
Tetrahydro-2H-pyran-4-ol is a polar, cyclic organic compound with a hydroxyl group, making it soluble in polar solvents.[13] Its polarity means that specialized extraction techniques are often required to efficiently isolate it from aqueous matrices.
Q3: What is the "deuterium isotope effect" and how can it impact my results?
The deuterium isotope effect refers to the slight differences in physicochemical properties between a deuterated compound and its non-deuterated counterpart.[5] This can sometimes lead to a small shift in chromatographic retention time, which may cause the analyte and the internal standard to experience different levels of matrix effects, impacting quantification accuracy.[5][14]
Q4: How can I check for isotopic exchange of my this compound?
To assess isotopic exchange, you can incubate a solution of the deuterated standard in a blank matrix under the same conditions as your samples.[11] Analyze the solution at different time points and monitor for any increase in the signal of the unlabeled Tetrahydro-2H-pyran-4-ol, which would indicate H/D exchange.[11]
Q5: What is considered "good" recovery for an internal standard?
While the definition of "good" recovery can vary depending on the assay and regulatory guidelines, the consistency and reproducibility of the recovery are often more critical than achieving 100%.[5] However, very low (e.g., below 50%) or highly variable recovery (e.g., RSD > 15-20%) across a batch of samples may indicate a problem with the analytical method that needs to be addressed.[5]
Experimental Protocols
Representative Solid-Phase Extraction (SPE) Protocol for this compound
This protocol is a general guideline for the extraction of a polar compound like Tetrahydro-2H-pyran-4-ol from a biological matrix (e.g., plasma) and should be optimized for your specific application.
1. Materials:
- SPE Cartridge: Polar-functionalized polymeric sorbent (e.g., a mixed-mode or hydrophilic-lipophilic balanced sorbent).
- Conditioning Solvent: Methanol
- Equilibration Solvent: Water
- Wash Solvent: 5% Methanol in Water
- Elution Solvent: Acetonitrile with 1% Formic Acid
- Sample Pre-treatment: 4 volumes of 1% Formic Acid in Water to 1 volume of plasma.
2. Procedure:
- Conditioning: Pass 1 mL of Methanol through the SPE cartridge.
- Equilibration: Pass 1 mL of Water through the cartridge. Do not allow the sorbent to dry.
- Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 0.5 mL/min).
- Washing: Pass 1 mL of 5% Methanol in Water through the cartridge to remove interfering substances.
- Drying: Dry the sorbent bed under vacuum for 1-2 minutes.
- Elution: Elute the analyte with 1 mL of Acetonitrile with 1% Formic Acid into a clean collection tube.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.
Visualizations
The following diagrams illustrate key workflows for troubleshooting and sample preparation.
Caption: Troubleshooting workflow for poor internal standard recovery.
Caption: General Solid-Phase Extraction (SPE) workflow.
References
- 1. welch-us.com [welch-us.com]
- 2. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. specartridge.com [specartridge.com]
- 5. benchchem.com [benchchem.com]
- 6. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. CAS 2081-44-9: Tetrahydro-2H-pyran-4-ol | CymitQuimica [cymitquimica.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Addressing Matrix Effects and Ion Suppression in LC-MS with Deuterated Standards
Welcome to the technical support center for addressing matrix effects and ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) using deuterated internal standards. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and ion suppression in LC-MS analysis?
A1: In LC-MS, the "matrix" refers to all the components in a sample other than the analyte of interest. Matrix effects occur when these components interfere with the ionization of the analyte, leading to an alteration of its signal.[1] This can manifest as ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][2] Ion suppression is a major concern as it can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2][3] Common sources of matrix effects in biological samples include salts, lipids, and proteins.[2][4]
Q2: How do deuterated internal standards compensate for matrix effects and ion suppression?
A2: A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1][5] This makes it chemically and physically almost identical to the analyte.[6][7] The core principle is that the deuterated standard will co-elute with the analyte from the LC column and experience the same degree of ion suppression or enhancement.[1][8] By adding a known amount of the deuterated standard to each sample, calibrator, and quality control sample, the ratio of the analyte's signal to the internal standard's signal is used for quantification.[2][8] This ratiometric measurement normalizes variations in signal intensity caused by matrix effects, leading to more accurate and precise results.[1][8]
Q3: Why is the co-elution of the analyte and the deuterated internal standard critical?
A3: Complete co-elution is crucial because the composition of the matrix entering the mass spectrometer's ion source changes throughout the chromatographic run.[1] If the analyte and its deuterated standard elute at slightly different times, they will be exposed to different co-eluting matrix components and, therefore, may experience different degrees of ion suppression.[1] This phenomenon, known as differential matrix effects, can lead to inaccurate quantification.[2] The "deuterium isotope effect" can sometimes cause a slight retention time shift between the analyte and the deuterated standard.[5][8]
Q4: Can a deuterated internal standard ever fail to correct for matrix effects?
A4: While considered the gold standard, deuterated internal standards may not always provide perfect correction.[1][9] The primary reason for failure is the differential matrix effect caused by a lack of complete co-elution.[2] Additionally, if the concentration of the internal standard is excessively high, it could potentially contribute to ion suppression.[10] The isotopic purity of the deuterated standard is also important; it should be high (ideally ≥98%) to minimize any contribution from unlabeled analyte.[7]
Q5: What are the best practices for selecting and using a deuterated internal standard?
A5: Key best practices include:
-
Sufficient Mass Difference: A mass increase of +3 amu or more is generally recommended to prevent isotopic overlap between the analyte and the standard.[5]
-
Stable Labeling Position: Deuterium atoms should be placed on stable positions (e.g., aromatic rings) and not on exchangeable sites like hydroxyl (-OH) or amino (-NH2) groups to prevent the loss of the label.[5][11]
-
High Purity: Both chemical and isotopic purity of the standard are essential to avoid interference.[6][7]
-
Early Addition: The internal standard should be added to the sample as early as possible in the sample preparation workflow to account for analyte loss during extraction.[6]
-
Method Validation: Rigorously verify the co-elution of the analyte and the internal standard during method development.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered when using deuterated internal standards to address matrix effects.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Precision and Inaccurate Quantification | Differential matrix effects due to chromatographic separation of the analyte and deuterated standard.[2][12] | Optimize chromatography (e.g., adjust mobile phase gradient, temperature) to achieve co-elution.[2] Consider a column with different selectivity. If co-elution is not achievable, consider using a ¹³C or ¹⁵N labeled standard, which are less prone to chromatographic shifts.[6][13] |
| Isotopic contribution from the internal standard to the analyte signal. | Ensure the isotopic purity of the deuterated standard is high.[7] A mass difference of at least +3 amu is recommended.[5] | |
| In-source fragmentation of the deuterated standard to the analyte's m/z. | Optimize MS source conditions to minimize fragmentation. Select a different precursor ion for the internal standard if possible. | |
| Analyte and Internal Standard Peaks are Separated | Deuterium isotope effect leading to a retention time shift.[5][8] | Modify chromatographic conditions to improve co-elution.[2] In some cases, perfect co-elution may not be possible, and the potential for error must be assessed.[1] |
| Internal Standard Signal is Weak or Absent | Incorrect concentration of the spiking solution. | Verify the concentration of the internal standard stock and working solutions.[1] |
| Degradation of the internal standard. | Check the stability and storage conditions of the deuterated standard.[1] | |
| Severe ion suppression affecting the internal standard. | Optimize sample preparation to reduce matrix components.[1] Consider a different ionization technique (e.g., APCI instead of ESI) if it is compatible with your analyte.[2] | |
| High Background or Interfering Peaks | Contamination from solvents, reagents, or labware. | Use high-purity solvents and reagents. Screen all materials for potential contaminants.[1] |
| Carryover from previous injections. | Implement a robust needle and injection port washing protocol.[1] |
Experimental Protocols
Protocol 1: Quantitative Evaluation of Matrix Effects
This protocol allows for the quantitative assessment of matrix effects and the effectiveness of the deuterated internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and the deuterated internal standard into a pure solvent (e.g., mobile phase) at low and high concentrations corresponding to the calibration curve range.[1][7]
-
Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources.[14] Spike the analyte and the deuterated internal standard into the final, clean extracts at the same concentrations as Set A.[1][7]
-
Set C (Pre-Extraction Spike): Spike the analyte and the deuterated internal standard into the blank matrix before the extraction process. This set is used to determine extraction recovery.[7][14]
-
-
LC-MS Analysis: Analyze all three sets of samples using the developed LC-MS method.[7]
-
Data Analysis:
-
Matrix Factor (MF): Calculate the matrix factor by comparing the peak area of the analyte in Set B to that in Set A.
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF value of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.[14]
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate the IS-Normalized MF by comparing the peak area ratio (Analyte/IS) in Set B to that in Set A.
-
Recovery: Calculate the extraction recovery by comparing the peak area ratio in Set C to that in Set B.
-
Recovery % = [(Analyte/IS Ratio in Set C) / (Analyte/IS Ratio in Set B)] * 100
-
-
Protocol 2: Post-Column Infusion to Identify Regions of Ion Suppression
This experiment helps to visualize the regions in the chromatogram where ion suppression occurs.
Methodology:
-
Setup: Use a T-junction to continuously infuse a solution of the analyte and deuterated standard into the LC flow path after the analytical column but before the mass spectrometer.[8][12]
-
Stabilize Signal: Allow the system to stabilize to obtain a constant, elevated baseline signal for the analyte and internal standard.[8]
-
Inject Blank Matrix: Inject an extracted blank matrix sample onto the LC column.[2][8]
-
Data Interpretation: Monitor the signal of the infused compounds throughout the chromatographic run.[2]
Quantitative Data Summary
The following table summarizes the expected outcomes from the matrix effect evaluation experiment, demonstrating the utility of a deuterated internal standard.
| Parameter | Scenario 1: No Matrix Effect | Scenario 2: Significant Ion Suppression without IS Compensation | Scenario 3: Effective IS Compensation for Ion Suppression |
| Analyte MF | ~1.0 | < 1.0 (e.g., 0.4) | < 1.0 (e.g., 0.4) |
| IS-Normalized MF | ~1.0 | < 1.0 (e.g., 0.4) | ~1.0 |
| CV% of IS-Normalized MF across different matrix lots | < 15% | > 15% | < 15% |
| Interpretation | The matrix does not significantly impact ionization. | The matrix causes significant and variable ion suppression. The deuterated IS is not co-eluting or is otherwise ineffective. | The matrix causes significant ion suppression, but the deuterated internal standard successfully normalizes the signal variability. |
Visualizations
Caption: Workflow for quantitative LC-MS analysis using a deuterated internal standard.
Caption: How deuterated standards compensate for ion suppression in the MS source.
Caption: A logical troubleshooting workflow for matrix effect issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. myadlm.org [myadlm.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Potential for deuterium exchange in "Tetrahydro-2H-pyran-4-ol-d5"
Technical Support Center: Tetrahydro-2H-pyran-4-ol-d5
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability and potential for deuterium (B1214612) exchange in this molecule.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the deuterium labels in "this compound" under typical experimental conditions?
A: The stability of the deuterium labels is position-dependent.
-
Hydroxyl (O-D) Proton: The deuterium on the hydroxyl group is highly labile and will readily exchange with protons from any protic solvent (like water, methanol) or even atmospheric moisture.[1][2] This exchange is a rapid equilibrium process.
-
Carbon-Deuterium (C-D) Bonds: The five deuterium atoms on the carbon skeleton are in non-exchangeable positions and are covalently bonded. These C-D bonds are significantly stronger than their C-H counterparts due to the kinetic isotope effect, making them generally stable under standard physiological and synthetic conditions (e.g., neutral pH, moderate temperatures).[3][4] However, they are not entirely inert and can be susceptible to exchange under specific, more aggressive conditions.
Q2: Which deuterium positions on the carbon skeleton are most susceptible to exchange?
A: The carbon atoms adjacent to heteroatoms (in this case, oxygen) are the most activated for potential H/D exchange.[5][6] For this compound, the positions of highest susceptibility are:
-
C4: This carbon is alpha to the hydroxyl group.
-
C2 and C6: These carbons are alpha to the pyran ring oxygen.
Exchange at these positions typically requires a catalyst and is not expected under neutral, non-catalytic conditions.[7][8]
Q3: Under what specific conditions could I risk losing the deuterium labels from the carbon skeleton?
A: Loss of deuterium from the carbon backbone (back-exchange) is a risk under forcing conditions that can facilitate the cleavage of C-H/C-D bonds. Researchers should be cautious when using strong acids, strong bases, or certain metal catalysts, particularly at elevated temperatures.[8][9][10]
Q4: How can I prevent unwanted deuterium exchange during my experiments and storage?
A: To maintain the isotopic integrity of the carbon-deuterium bonds, the following practices are recommended:
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to protect it from moisture which can be a source of protons.[3]
-
Solvent Choice: Whenever possible, use aprotic or anhydrous solvents. If a protic solvent is necessary, be aware of the potential for exchange at the hydroxyl position.
-
Control pH: Avoid strongly acidic (pH < 3) or strongly basic (pH > 10) conditions unless required by the experimental design.[8]
-
Temperature Control: Perform reactions at the lowest feasible temperature, as high temperatures can accelerate exchange reactions.
-
Avoid Certain Catalysts: Be mindful that transition metal catalysts, such as those based on Iridium, Ruthenium, or Platinum, are known to catalyze H/D exchange at carbons adjacent to heteroatoms.[7][8][10]
Q5: How can I confirm the isotopic purity and check for potential back-exchange in my sample?
A: Two primary analytical methods are used to assess deuterium incorporation:
-
Mass Spectrometry (MS): Techniques like LC-MS or GC-MS can determine the overall deuterium content by analyzing the molecular weight of the compound.[9][11] A decrease from the expected mass indicates deuterium loss.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for determining the specific sites and extent of back-exchange.[6] The appearance or increase in the intensity of a proton signal at a deuterated position directly corresponds to the level of exchange.
Troubleshooting Guide
Problem: Mass spectrometry results show a lower mass than expected for my deuterated compound after an experimental procedure.
This issue suggests that one or more deuterium atoms have been replaced by hydrogen (protium). Follow this troubleshooting workflow to identify the cause.
Caption: Troubleshooting workflow for deuterium loss.
Data & Stability Overview
The stability of deuterium labels is highly dependent on the experimental conditions. The table below provides a general guide.
Table 1: General Stability of C-D Labels in this compound
| Condition Category | Reagent / Environment | Temperature | Risk of C-D Exchange |
| Neutral | Phosphate-buffered saline (PBS), pH 7.4 | Ambient to 37°C | Very Low |
| Aprotic solvents (DMSO, ACN, THF) | Ambient to 50°C | Very Low | |
| Acidic | Dilute aqueous acid (e.g., pH 4-6) | Ambient | Low |
| Strong acid (e.g., TFA, conc. HCl)[6] | Elevated (>50°C) | High | |
| Basic | Dilute aqueous base (e.g., pH 8-10) | Ambient | Low |
| Strong base (e.g., DBU, NaOD)[8] | Elevated (>50°C) | High | |
| Catalytic | Iridium or Ruthenium catalysts[7][8] | Ambient to Elevated | Moderate to High |
Experimental Protocols
Protocol 1: Monitoring Deuterium Stability by LC-MS
This protocol provides a framework for determining the stability of the deuterium label under specific experimental conditions.
References
- 1. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 40 Years of Hydrogen–Deuterium Exchange Adjacent to Heteroatoms: A Survey | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 10. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 11. Practical Methods for Deuterium Exchange/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Tetrahydro-2H-pyran-4-ol-d5 for Robust Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Tetrahydro-2H-pyran-4-ol-d5 for robust and reliable quantification in analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
This compound is the deuterium-labeled form of Tetrahydro-2H-pyran-4-ol.[1][2] In quantitative analysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), it serves as an ideal internal standard (IS).[1] An internal standard is a compound with a known concentration that is added to all samples, including calibration standards and quality controls, before sample processing. Its primary role is to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the measurement of the target analyte.
Q2: What are the characteristics of an ideal internal standard like this compound?
An ideal internal standard should mimic the analyte of interest as closely as possible throughout the entire analytical process. Key characteristics include:
-
Structural Similarity: A stable isotope-labeled internal standard, such as this compound, is structurally almost identical to the unlabeled analyte.
-
Co-elution: It should have a very similar retention time to the analyte to ensure both are subjected to the same matrix effects.
-
Mass Difference: The mass difference between the deuterated standard and the analyte must be sufficient to be resolved by the mass spectrometer.
-
Purity: High chemical and isotopic purity are essential to prevent interference with the analyte signal.
Q3: Is there a universal concentration for this compound that works for all assays?
No, there is no single optimal concentration for an internal standard. The ideal concentration is method-specific and depends on various factors, including the expected concentration range of the analyte, the sensitivity of the mass spectrometer, and the nature of the sample matrix. A common practice is to use a concentration that is within the same order of magnitude as the analyte concentrations being measured.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing the concentration of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Signal or No Signal for Internal Standard | Low concentration of the internal standard, ion suppression from the sample matrix, or incorrect mass spectrometer settings. | Verify the concentration and preparation of the internal standard stock solution. Evaluate for matrix effects by comparing the signal in a clean solution versus a matrix sample. Optimize mass spectrometer parameters, such as source temperature and gas flows. |
| Non-linear Calibration Curve | Inappropriate internal standard concentration, detector saturation, or isotopic interference. | Test a range of internal standard concentrations. A general guideline is to aim for an internal standard response that is about 50% of the response of the highest calibration standard. Check for detector saturation at high analyte concentrations. |
| High Variability in Internal Standard Response | Inconsistent addition of the internal standard to samples, poor instrument stability, or degradation of the internal standard. | Ensure precise and accurate pipetting of the internal standard solution into all samples. Perform system suitability tests to check for injection precision. Verify the stability of this compound under the storage and experimental conditions. |
| Internal Standard Signal Suppresses Analyte Signal | The concentration of the internal standard is too high, leading to competition for ionization. | Reduce the concentration of the internal standard and re-evaluate the calibration curve and quality control samples. |
Experimental Protocols
Protocol 1: Determination of the Optimal Concentration of this compound
Objective: To identify a concentration of this compound that provides a consistent and robust signal across the entire calibration range of the analyte without causing detector saturation or ion suppression.
Methodology:
-
Prepare Analyte Calibration Standards: A series of at least 5-7 calibration standards should be prepared to cover the expected analytical range of the samples.
-
Prepare Internal Standard Spiking Solutions: Prepare 3 to 5 different concentrations of this compound. A good starting point is to have concentrations that are in the low, middle, and high range of the analyte's expected concentration.
-
Spike and Analyze:
-
Create three sets of calibration curves.
-
Spike each set with one of the different concentrations of the internal standard.
-
Analyze all three sets of samples using the LC-MS/MS method.
-
-
Data Evaluation:
-
For each concentration of the internal standard, plot the analyte/internal standard peak area ratio against the analyte concentration.
-
Calculate the linearity (R²) of each calibration curve.
-
Examine the peak area of the internal standard across all calibration points for each concentration level.
-
-
Selection Criteria: The optimal concentration of this compound is the one that results in a calibration curve with the best linearity (R² closest to 1.0) and a stable internal standard signal across the entire analytical range.
Protocol 2: Evaluation of Matrix Effects
Objective: To assess whether components of the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte and the internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the analyte and this compound in a clean solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. After the final extraction step, spike the extract with the analyte and internal standard at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix from the same six sources with the analyte and internal standard at the low and high concentrations before performing the extraction procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
The coefficient of variation (CV%) of the matrix factor across the different sources should be ≤15%.
-
Visualizations
Caption: Workflow for optimizing internal standard concentration.
Caption: Troubleshooting guide for common internal standard issues.
References
Technical Support Center: Troubleshooting Chromatographic Co-elution Issues with Tetrahydro-2H-pyran-4-ol-d5
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering chromatographic co-elution issues with the deuterated internal standard, Tetrahydro-2H-pyran-4-ol-d5. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound internal standard not co-eluting with its non-deuterated analyte?
A1: This is likely due to the deuterium (B1214612) isotope effect. The substitution of hydrogen with deuterium can alter the physicochemical properties of a molecule, leading to slight differences in retention time on a chromatographic column.[1] While chemically similar, the increased mass of deuterium can affect the van der Waals interactions between the molecule and the stationary phase, resulting in a chromatographic shift.[1]
Q2: Can a small shift in retention time between my analyte and this compound affect my quantitative results?
A2: Yes, a significant chromatographic shift can compromise the accuracy and precision of your results. If the deuterated internal standard does not co-elute with the analyte, it may be subject to different matrix effects, which can cause variability in ionization efficiency in the mass spectrometer.[1]
Q3: My chromatogram shows a single, symmetrical peak, but I suspect co-elution. How can I confirm this?
A3: A symmetrical peak does not guarantee peak purity. To confirm co-elution, you should perform a peak purity analysis using your mass spectrometer. By extracting the ion chromatograms for the analyte and the deuterated internal standard, you can check for any shifts in their respective apexes. Additionally, examining the mass spectra across the peak can reveal the presence of more than one compound.
Q4: What are the alternatives to using a deuterated internal standard if I cannot resolve the co-elution or achieve consistent co-elution?
A4: If the deuterium isotope effect proves problematic, consider using an internal standard labeled with a heavier stable isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). These isotopes induce a more negligible effect on the molecule's physicochemical properties, often resulting in better co-elution with the analyte.
Troubleshooting Guide: Resolving Co-elution with this compound
If you are experiencing co-elution of this compound with an interfering peak, or inconsistent separation from the analyte, follow this systematic troubleshooting guide.
Step 1: Initial Assessment and Peak Purity
Before modifying your chromatographic method, confirm the nature of the co-elution.
-
Visual Inspection: Examine the chromatogram for peak fronting, tailing, or shoulders, which can indicate a co-eluting species.
-
Mass Spectral Analysis:
-
Extracted Ion Chromatograms (EICs): Overlay the EICs of the analyte and this compound to visualize the degree of separation.
-
Peak Purity Scan: Acquire mass spectra across the entire peak. A changing spectral pattern indicates the presence of multiple compounds.
-
Step 2: Chromatographic Method Optimization
The following table summarizes parameters that can be adjusted to resolve co-elution. A methodical approach, adjusting one parameter at a time, is recommended.
| Parameter | Recommended Action | Expected Outcome |
| Mobile Phase Gradient | Decrease the ramp of the organic solvent gradient around the elution time of the analyte. | Increase the separation between closely eluting compounds. |
| Mobile Phase Composition | Change the organic solvent (e.g., from acetonitrile (B52724) to methanol (B129727) or vice-versa). | Alter the selectivity of the separation due to different solvent-analyte interactions. |
| Column Temperature | Decrease the column temperature in increments of 5 °C. | In reversed-phase chromatography, lower temperatures can increase retention and enhance separation. |
| Flow Rate | Decrease the flow rate. | Improve resolution by allowing more time for analyte interaction with the stationary phase. |
| Column Chemistry | Switch to a column with a different stationary phase (e.g., C18 to a phenyl-hexyl or cyano phase). | Provide a different selectivity to resolve the co-eluting compounds. |
Illustrative Data: Impact of Method Modification on Resolution
The following table presents hypothetical data to illustrate the effect of methodological changes on the chromatographic resolution between an analyte and this compound.
| Method | Analyte Retention Time (min) | IS Retention Time (min) | Peak Width (Analyte, min) | Peak Width (IS, min) | Resolution (Rs) |
| Initial Method | 2.54 | 2.58 | 0.08 | 0.08 | 0.50 |
| Shallow Gradient | 3.12 | 3.20 | 0.10 | 0.10 | 0.80 |
| Methanol Mobile Phase | 2.85 | 2.98 | 0.09 | 0.09 | 1.44 |
| Lower Temperature | 3.45 | 3.55 | 0.11 | 0.11 | 0.91 |
Experimental Protocols
Protocol 1: Method Development for Analyte and Deuterated Internal Standard
This protocol provides a systematic approach to developing a chromatographic method for an analyte and its deuterated internal standard, such as this compound.
-
Initial Scouting Gradient:
-
Column: C18, 100 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Temperature: 40 °C
-
Gradient: 5% to 95% B over 10 minutes.
-
Analysis: Inject a mixture of the analyte and the deuterated standard to determine their approximate retention times.
-
-
Gradient Optimization:
-
Based on the scouting run, create a shallower gradient around the elution window of the compounds to improve resolution.
-
-
Evaluation of Chromatographic Parameters:
-
Temperature: Analyze the separation at 30 °C and 50 °C to assess the impact on resolution.
-
Organic Modifier: If using acetonitrile, repeat the optimized gradient with methanol as the organic modifier to evaluate changes in selectivity.
-
-
Method Finalization:
-
Select the combination of gradient, temperature, and mobile phase that provides the desired separation or consistent co-elution.
-
Protocol 2: Mass Spectrometer Settings for this compound
The following are suggested starting parameters for mass spectrometric detection. These will need to be optimized for your specific instrument and application.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Energy (for MS/MS) | 10-30 eV (optimize for specific transitions) |
| Precursor Ion (Q1) | [M+H]+ for this compound |
| Product Ion (Q3) | To be determined by infusion and fragmentation analysis |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting co-elution issues.
Caption: A workflow for troubleshooting chromatographic co-elution.
References
Minimizing interferences in 1,4-dioxane analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interferences in 1,4-dioxane (B91453) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is 1,4-dioxane difficult to analyze at low concentrations?
A1: The analysis of 1,4-dioxane at parts-per-billion (ppb or µg/L) levels, particularly in water-based samples, presents several challenges. Its high miscibility in water leads to poor purging efficiency in traditional purge-and-trap systems, resulting in high reporting limits.[1] Additionally, its low volatility from water means that headspace sample introduction methods can also yield poor responses.[1]
Q2: What are the most common sources of interference in 1,4-dioxane analysis?
A2: Interferences can originate from various sources, including:
-
Chlorinated Solvents: These are common co-contaminants and can interfere with the analysis, especially when using routine volatile organic compound (VOC) methods.[2][3]
-
Matrix Interferences: Contaminants that are co-extracted from the sample matrix can interfere with the analysis. The extent of this interference varies significantly depending on the sample source.[4]
-
Sample Preparation and Lab Environment: Contaminants can be introduced from solvents, reagents, glassware, and even the laboratory air.[4] Solid-phase extraction (SPE) cartridges themselves can also be a source of interference.[4][5]
-
Analyte Carry-over: High-concentration samples can contaminate the analytical system, affecting subsequent "clean" samples. This is a concern for syringes and injection port liners.[4][5]
Q3: My 1,4-dioxane recovery is low and inconsistent. What could be the cause and how can I fix it?
A3: Low and inconsistent recovery of 1,4-dioxane is a frequent issue, often linked to its high water solubility and the analytical method used.
-
Poor Purge Efficiency: Standard purge-and-trap methods (like EPA Method 8260) are often inefficient for 1,4-dioxane.[3] Using a heated purge-and-trap (40°C–80°C) can improve recovery.[2][6]
-
Extraction Inefficiency: Liquid-liquid extraction can be inefficient, requiring large solvent-to-water ratios.[1] Solid-phase extraction (SPE) is generally a more effective technique for concentrating 1,4-dioxane from aqueous samples.[3][7]
-
Evaporative Losses: During extract concentration steps, the volatility of 1,4-dioxane can lead to significant losses.[8][9] For instance, EPA Method 522 explicitly forbids the concentration step to prevent this.[8]
-
Solution - Isotope Dilution: The most effective way to compensate for poor or variable recovery is to use an isotope dilution method.[2][7] By spiking every sample with a labeled internal standard (1,4-dioxane-d8), the recovery of the native 1,4-dioxane can be accurately corrected.[2][3]
Q4: I am seeing unexpected peaks in my chromatogram. How do I identify and eliminate them?
A4: Unexpected peaks can be attributed to several factors. A systematic approach is needed to identify and eliminate them.
-
Analyze Blanks: The first step is to analyze laboratory reagent blanks and field blanks. If peaks are present in these blanks, it points to contamination from lab equipment, reagents, or the sampling process.[4][5]
-
Check Solvents and Reagents: Ensure that high-purity solvents (e.g., purge and trap grade methanol) are used, as other grades can contain interfering compounds.[4]
-
Clean Glassware Meticulously: All glassware should be thoroughly cleaned. For non-volumetric glassware, heating in a muffle furnace at 400°C for 2 hours is recommended.[4]
-
Evaluate SPE Cartridges: Test different brands and lots of SPE cartridges to ensure they are not a source of contamination.[4][5]
-
Consider Air Contamination: High background levels of 1,4-dioxane in the lab have been reported. If the analyte is detected in lab blanks, room air should be investigated as a potential source.[4]
Q5: Which analytical method is best for my sample matrix?
A5: The choice of method depends on the sample matrix, required reporting limits, and potential interferences.
-
Drinking Water (Low Levels): EPA Method 522 is specifically designed for analyzing low concentrations of 1,4-dioxane in drinking water. It uses SPE for extraction and Gas Chromatography/Mass Spectrometry (GC/MS) with Selected Ion Monitoring (SIM), allowing for very low detection limits.[3][7][10]
-
Groundwater/Wastewater (with co-contaminants): A modified EPA Method 8270 using GC/MS-SIM with isotope dilution is often recommended. This approach is less susceptible to interferences from chlorinated solvents compared to Method 8260.[3][7]
-
High Concentration Samples: EPA Method 8260 (Purge and Trap GC/MS) can be suitable for samples with high concentrations of 1,4-dioxane. However, due to its poor purge efficiency, it is not recommended for low-level analysis.[3]
-
Complex Matrices (e.g., consumer products): Headspace GC/MS combined with isotope dilution can be effective. The headspace technique avoids injecting the complex sample matrix directly, minimizing instrument contamination and interference.[11]
Data and Method Performance
The following tables summarize quantitative data for various analytical methods used for 1,4-dioxane analysis.
Table 1: Comparison of Common EPA Methods for Aqueous Samples
| Method | Typical Reporting Limit (µg/L) | Technique | Common Issues & Interferences |
| EPA 8260 SIM | 2 - 5 | Heated Purge and Trap GC/MS-SIM | Poor purge efficiency; interferences from chlorinated solvents can necessitate dilutions, raising reporting limits.[2][3] |
| EPA 8270 SIM | 0.15 - 0.4 | GC/MS-SIM with Isotope Dilution | Potential for low-biased data due to poor extraction efficiency if not optimized.[2][3] |
| EPA 522 | 0.05 - 0.15 | SPE and GC/MS-SIM | Primarily for drinking water; matrix interferences can be an issue in more complex water sources.[2][3][7] |
Table 2: Recovery and Detection Limits for Various Sample Preparation Techniques
| Preparation Technique | Sample Matrix | Average Recovery (%) | Method Detection Limit (MDL) | Reference |
| SPE (Activated Carbon) | Groundwater | 98% | 0.31 µg/L | [12] |
| SPE (Activated Carbon) | River Water | 92 - 101% | 0.03 µg/L | [1] |
| Heated Purge-and-Trap (with salting out) | Water/Soil | 85% | 2 µg/L | [1] |
| Headspace | Consumer Product (Detergent) | Not specified | 7.1 µg/kg (ppb) | [11] |
| Static Headspace | Food Additives | 89.5 - 102.7% | 0.129 mg/L (ppm) | [13] |
Experimental Protocols
Protocol 1: EPA Method 522 - SPE of 1,4-Dioxane from Drinking Water
This protocol outlines the key steps for solid-phase extraction and analysis of 1,4-dioxane in drinking water.
-
Sample Preservation: Dechlorinate the 500 mL water sample and preserve it with a microbial inhibitor.
-
Fortification: Fortify the sample with the isotopically labeled surrogate, 1,4-dioxane-d8 (B96032).
-
SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., 2g coconut charcoal) according to the manufacturer's instructions.
-
Sample Extraction: Pass the 500 mL water sample through the conditioned SPE cartridge to extract the 1,4-dioxane and the surrogate.
-
Elution: Elute the trapped compounds from the cartridge with a small volume of dichloromethane (B109758) (DCM), approximately 9 mL.
-
Internal Standard Addition: Add the internal standard (e.g., THF-d8) to the extract.
-
Analysis: Analyze the extract using GC/MS in Selected Ion Monitoring (SIM) mode. Do not concentrate the extract.[4][8]
Protocol 2: Modified EPA Method 8270 - Isotope Dilution GC/MS-SIM
This protocol is a general guide for the analysis of 1,4-dioxane in various aqueous matrices using isotope dilution.
-
Sample Preparation: Collect a 1 L water sample in an amber glass container.
-
Isotope Spike: Spike the sample with a known amount of 1,4-dioxane-d8 surrogate solution.
-
Extraction: Perform a liquid-liquid extraction using dichloromethane (DCM) or an appropriate solvent. Alternatively, use an optimized SPE protocol for sample cleanup and concentration.
-
Concentration: Carefully concentrate the extract to a final volume of 1 mL. Be mindful of potential evaporative losses.
-
Internal Standard Addition: Add the internal standard just before analysis.
-
GC/MS-SIM Analysis: Inject the sample onto a GC/MS system operating in SIM mode. Monitor the characteristic ions for both 1,4-dioxane (e.g., m/z 88, 58) and 1,4-dioxane-d8 (e.g., m/z 96, 64).[8][13]
-
Quantitation: Quantify the native 1,4-dioxane by relating the response of its primary ion to the response of the primary ion of the labeled surrogate (isotope dilution).
Visual Guides
The following diagrams illustrate key workflows and decision-making processes for minimizing interferences.
Caption: Workflow for 1,4-Dioxane Analysis with Isotope Dilution.
Caption: Troubleshooting Logic for 1,4-Dioxane Analysis Issues.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 3. What You Need to Know About 1,4-Dioxane Analysis - ddms [ddmsinc.com]
- 4. clu-in.org [clu-in.org]
- 5. itspsolutions.com [itspsolutions.com]
- 6. epa.gov [epa.gov]
- 7. alphalab.com [alphalab.com]
- 8. Lowering Detection Limits for 1,4-Dioxane in Drinking Water Using Large Volume Injection in an Unmodified Splitless GC Inlet [restek.com]
- 9. unitedchem.com [unitedchem.com]
- 10. denix.osd.mil [denix.osd.mil]
- 11. agilent.com [agilent.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Improving signal-to-noise ratio for "Tetrahydro-2H-pyran-4-ol-d5" in complex matrices
Welcome to the technical support center for the analysis of Tetrahydro-2H-pyran-4-ol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (S/N) for this compound in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a deuterated form of Tetrahydro-2H-pyran-4-ol. It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered the gold standard because it has nearly identical chemical and physical properties to the unlabeled analyte.[1][2] This allows it to co-elute chromatographically and experience similar ionization effects in the mass spectrometer, helping to correct for variations in sample preparation, injection volume, and matrix effects.[1][3][4]
Q2: What are the common causes of a low signal-to-noise (S/N) ratio for this compound?
A low S/N ratio for this compound can originate from several factors:
-
Matrix Effects: Co-eluting endogenous components from complex matrices like plasma or serum can suppress or enhance the ionization of the analyte, leading to a poor signal.[5][6][7]
-
Suboptimal Sample Preparation: Inefficient extraction or inadequate cleanup of the sample can result in high background noise and the presence of interfering substances.[1][8]
-
Poor Ionization Efficiency: The settings of the mass spectrometer's ion source may not be optimized for this compound.[1][9]
-
In-source Fragmentation: The deuterated internal standard might be fragmenting in the ion source before entering the mass analyzer.[1][3]
-
Isotopic Exchange (H/D Exchange): Deuterium (B1214612) atoms on the standard may exchange with hydrogen atoms from the solvent or sample matrix, particularly if they are on labile positions (e.g., on -OH groups).[1][10]
-
High Background Noise: Contamination in the analytical system, solvents, or sample collection materials can create a high baseline, obscuring the analyte signal.[11][12][13][14][15]
Q3: How many deuterium atoms are optimal for an internal standard like this compound?
Typically, a deuterated internal standard should contain between 2 and 10 deuterium atoms.[3] The goal is to sufficiently shift the mass-to-charge ratio (m/z) of the internal standard outside the natural isotopic distribution of the analyte to prevent "cross-talk" or isotopic interference. A mass difference of at least 4-5 Da is often recommended.[3]
Q4: Is it normal for my deuterated standard to have a different retention time than the non-deuterated analyte?
Yes, it is a well-documented phenomenon that deuterated compounds can have slightly different chromatographic retention times compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography.[3][10] This is known as the "deuterium isotope effect."[3][10]
Troubleshooting Guides
A low signal-to-noise ratio can compromise the sensitivity and accuracy of your quantification. This guide provides a systematic approach to identifying and resolving common issues.
Initial Assessment: Is it a Signal or a Noise Problem?
The first step is to determine whether the issue is a weak signal from this compound or high background noise. A typical signal-to-noise ratio for the lower limit of quantification (LLOQ) should be at least 10:1.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eijppr.com [eijppr.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. zefsci.com [zefsci.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Technical Support Center: Troubleshooting Tetrahydro-2H-pyran-4-ol-d5 Internal Standard Issues
Welcome to the technical support center for troubleshooting calibration curve issues when using Tetrahydro-2H-pyran-4-ol-d5 as an internal standard. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to assist researchers, scientists, and drug development professionals in achieving accurate and robust quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve non-linear or showing poor correlation (R² < 0.99) when using this compound as an internal standard?
A1: Non-linear calibration curves are a common issue in LC-MS/MS analysis and can stem from several factors when using a deuterated internal standard. The most frequent causes include differential matrix effects, isotopic crosstalk, contamination of the internal standard, detector saturation, and instability of the internal standard.[1][2] Each of these potential issues requires a systematic approach to diagnose and resolve.
Q2: What are differential matrix effects and how do they affect my results?
A2: Matrix effects refer to the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[3][4] A deuterated internal standard is designed to compensate for these effects because it is chemically almost identical to the analyte and should be impacted similarly.[3][5] However, if the analyte and the internal standard do not co-elute perfectly, they can experience different degrees of ion suppression or enhancement, a phenomenon known as differential matrix effects. This can lead to scattered and inaccurate results, particularly impacting the linearity of the calibration curve.[1][6]
Q3: What is the "isotope effect" and how can it lead to differential matrix effects?
A3: The "isotope effect" refers to the slight difference in chromatographic retention time that can occur between an analyte and its deuterated internal standard.[1][6] The substitution of hydrogen with heavier deuterium (B1214612) atoms can subtly alter the molecule's physicochemical properties, such as its lipophilicity.[7] In reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[8] If this chromatographic separation occurs in a region where matrix effects are variable, the analyte and internal standard will be exposed to different levels of ion suppression or enhancement, leading to inaccurate quantification.[7][6]
Q4: Could the purity of my this compound internal standard be the problem?
A4: Yes, the isotopic and chemical purity of the internal standard are critical for accurate quantification.[5][8] If the deuterated standard is contaminated with the unlabeled analyte, it will contribute to the analyte's signal, causing a positive bias in the results, especially at lower concentrations.[5] This can lead to a non-linear calibration curve that plateaus at the lower end. Additionally, "isotopic crosstalk" can occur where the signal from the naturally occurring heavy isotopes of the analyte contributes to the signal of the deuterated internal standard, which can also introduce non-linearity.[1]
Q5: How can I tell if my detector is saturated?
A5: Detector saturation happens when the ion signal intensity is too high for the detector to provide a linear response.[1] A common sign is peak fronting or flattening at the apex, even though the peak may still appear symmetrical. Your instrument's software may also flag saturated peaks.[1] This typically affects the high-concentration standards in your calibration curve, causing a downward deviation from linearity.
Q6: Is this compound susceptible to degradation or isotopic exchange?
A6: The stability of the internal standard is crucial. Deuterium atoms on an internal standard can sometimes exchange with hydrogen atoms from the solvent, a process known as back-exchange.[5][8] This is more likely if the deuterium labels are on labile positions, such as hydroxyl (-OH) groups, and can be influenced by pH and temperature.[5][8] The tetrahydropyran (B127337) ring structure itself can be susceptible to forming peroxides over time, especially with prolonged exposure to light and air.[9] Degradation of the internal standard would lead to a decreasing signal over time and inaccurate quantification.
Troubleshooting Guides
Issue 1: Poor Linearity of the Calibration Curve
This troubleshooting workflow will guide you through the process of identifying the root cause of a non-linear calibration curve.
Caption: Troubleshooting workflow for poor calibration curve linearity.
Data Presentation
Table 1: Acceptance Criteria for Key Performance Indicators
| Parameter | Acceptance Criteria | Common Reasons for Failure |
| Calibration Curve Correlation Coefficient (R²) | ≥ 0.99 | Differential matrix effects, detector saturation, IS impurity. |
| Internal Standard Response Variability (%CV) | < 15% across all samples | Inconsistent sample preparation, IS instability, matrix effects. |
| IS-Normalized Matrix Factor (%CV) | < 15% across different matrix lots | Differential matrix effects due to lack of co-elution.[4] |
| Isotopic Purity of IS | ≥ 98% | Poor synthesis or purification of the internal standard.[3][5] |
| Contribution of Unlabeled Analyte in IS | < 5% of LLOQ response | Contamination during synthesis or handling.[1] |
Experimental Protocols
Protocol 1: Assessment of Internal Standard Purity and Isotopic Crosstalk
Objective: To determine if the this compound internal standard (IS) is contaminated with the unlabeled analyte and to check for crosstalk from the analyte to the IS mass transition.
Methodology:
-
Prepare Solutions:
-
Analyte ULOQ Solution: Prepare a solution of the unlabeled analyte at the Upper Limit of Quantification (ULOQ) concentration in the final mobile phase solvent. Do not add the internal standard.
-
Internal Standard Working Solution: Prepare a solution of this compound at the working concentration used in your assay in the final mobile phase solvent.
-
-
LC-MS/MS Analysis:
-
Inject the "Analyte ULOQ Solution" and monitor both the mass transition for the analyte and the mass transition for the internal standard.
-
Inject the "Internal Standard Working Solution" and monitor both the mass transition for the analyte and the mass transition for the internal standard.
-
-
Data Interpretation:
-
In the Analyte ULOQ injection: The response for the internal standard transition should be negligible. A significant signal indicates crosstalk.
-
In the Internal Standard injection: The response for the analyte transition should be less than 5% of the analyte's response at the Lower Limit of Quantification (LLOQ).[1] A response greater than this suggests significant contamination of the IS with the unlabeled analyte.[1][5]
-
Caption: Experimental workflow for IS purity and crosstalk assessment.
Protocol 2: Evaluation of Matrix Effects
Objective: To determine if differential matrix effects are impacting the accuracy and linearity of the quantification.
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare standards of the analyte and IS in the final mobile phase solvent at low and high concentrations (e.g., LLOQ and ULOQ levels).
-
Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources.[4] After the final extraction step, spike the analyte and IS into the clean extracts to the same final concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before performing the extraction procedure. (This set is used to determine extraction recovery).[4]
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Data Interpretation & Acceptance Criteria:
-
Calculate the Matrix Factor (MF) for the analyte and the IS: MF = (Peak Area in Set B) / (Peak Area in Set A) .
-
An MF < 1.0 indicates ion suppression, while an MF > 1.0 indicates ion enhancement.[4]
-
Calculate the IS-Normalized MF: IS-Normalized MF = (Analyte MF) / (IS MF) .
-
The IS-Normalized MF should be close to 1.0.
-
The Coefficient of Variation (%CV) of the IS-Normalized MF across the different matrix lots should not be greater than 15%.[4] A higher %CV suggests significant differential matrix effects.
-
Caption: Workflow for the evaluation of matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Impact of sample pH on "Tetrahydro-2H-pyran-4-ol-d5" stability
Technical Support Center: Tetrahydro-2H-pyran-4-ol-d5
This technical support guide provides detailed information on the stability of this compound, focusing on the impact of sample pH. It is intended for researchers, scientists, and drug development professionals using this compound as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated form of Tetrahydro-2H-pyran-4-ol.[1][2][3][4][5] The "-d5" indicates that five hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen.[6] Its primary application is as a stable isotope-labeled (SIL) internal standard for quantitative analysis in mass spectrometry (MS)-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6][7] It is added to samples at a known concentration to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of measurements.[8][9][10]
Q2: What is the general stability of this compound?
A2: this compound is a chemically stable compound under standard laboratory conditions. The core structure, a tetrahydropyran (B127337) ring, is a cyclic ether which is generally inert.[11] The carbon-deuterium (C-D) bonds are slightly stronger than carbon-hydrogen (C-H) bonds, which can enhance the compound's stability.[6] However, like many organic molecules, its stability can be compromised under harsh environmental conditions, particularly at extreme pH values.
Q3: How does sample pH affect the stability of this compound?
A3: The pH of the sample matrix is a critical factor influencing the stability of this compound.
-
Acidic Conditions (pH < 4): The ether linkage in the tetrahydropyran ring is susceptible to acid-catalyzed cleavage.[11][12][13] In the presence of strong acid, the ether oxygen can be protonated, making it a better leaving group and facilitating nucleophilic attack that can lead to ring-opening and degradation.[11] While this typically requires harsh conditions (strong acid, high temperature), prolonged exposure to even moderately acidic environments can lead to a gradual loss of the internal standard.[14]
-
Neutral Conditions (pH 6-8): The compound is expected to be most stable in a neutral pH range. At this pH, both acid- and base-catalyzed degradation pathways are minimized.
-
Basic Conditions (pH > 9): The ether structure is generally stable under basic conditions. The secondary alcohol group can be deprotonated, but this does not typically lead to degradation unless strong oxidizing agents are also present. For most bioanalytical applications, the compound is considered stable in mild basic solutions.
Q4: What are the recommended storage and sample preparation conditions to ensure stability?
A4: To maintain the integrity of this compound as an internal standard, the following conditions are recommended:
-
pH Control: Whenever possible, buffer biological samples or final extracts to a neutral pH range (pH 6.0 - 8.0) before storage and analysis.
-
Temperature: Store stock solutions and samples at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) to slow down any potential degradation.
-
Avoid Extremes: Minimize the time samples are exposed to strongly acidic or basic conditions during sample preparation steps. If an acidic extraction is necessary, neutralize the sample as soon as possible.
Q5: Can the deuterium atoms on this compound exchange with hydrogen atoms from the sample matrix?
A5: The deuterium atoms in this compound are located on the carbon skeleton, not on the hydroxyl (-OH) group. Carbon-deuterium bonds are very stable and not prone to exchange with protons (hydrogen atoms) from aqueous solvents under typical analytical conditions.[6] While back-exchange can be an issue for some deuterated standards, it is not a significant concern for this compound.[7][15]
Troubleshooting Guide
This guide addresses common issues related to internal standard instability that may be encountered during sample analysis.
Issue 1: High Variability or Drift in Internal Standard (IS) Peak Area
-
Symptom: The peak area of this compound is inconsistent across a batch of samples, or shows a consistent downward or upward trend.[8][16]
-
Possible Cause:
-
pH-Induced Degradation: Samples may have varying pH values, leading to different rates of degradation. For example, if patient samples have a different pH than the calibration standards, it can cause a systematic bias.[17]
-
Inconsistent Sample Processing: Variability in extraction recovery or the presence of matrix effects can also lead to inconsistent IS response.
-
-
Troubleshooting Steps:
-
Verify Sample pH: Measure the pH of a few representative samples, quality controls (QCs), and calibration standards.
-
Perform a Stability Test: Spike the IS into blank matrix adjusted to different pH values (e.g., pH 4, 7, 9) and analyze them over time to confirm pH-dependent stability.
-
Standardize pH: If pH is identified as the issue, incorporate a step to buffer all samples and standards to a consistent, neutral pH early in the sample preparation workflow.
-
Review Extraction Procedure: Ensure consistent and thorough mixing and extraction to minimize recovery-related variability.
-
Issue 2: Appearance of Unknown Peaks Near the Internal Standard Peak
-
Symptom: A new, unexpected peak appears in the chromatogram of some or all samples, potentially interfering with the IS peak.
-
Possible Cause:
-
Formation of a Degradation Product: Acid-catalyzed cleavage of the pyran ring could generate one or more degradation products with different chromatographic retention times.
-
-
Troubleshooting Steps:
-
Analyze with High-Resolution MS: If available, use a high-resolution mass spectrometer to determine the accurate mass of the unknown peak and propose a chemical structure. This can confirm if it is a degradation product of the internal standard.
-
Forced Degradation Study: Intentionally degrade the IS by treating it with strong acid (e.g., 0.1 M HCl) and heat. Analyze the resulting solution to see if the unknown peak is generated, confirming its identity as a degradation product.
-
Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to separate the degradation product from the internal standard peak.
-
Data Presentation: Illustrative Stability Data
The following table provides an example of stability data for this compound in an aqueous matrix at 25°C. This data is for illustrative purposes to demonstrate the expected trend.
| pH Value | Incubation Time (hours) | % Remaining (Mean ± SD) | Observations |
| 3.0 | 0 | 100% | - |
| 8 | 91 ± 2.5% | Slight degradation observed. | |
| 24 | 78 ± 3.1% | Significant degradation. Potential for analytical bias. | |
| 7.0 | 0 | 100% | - |
| 8 | 99 ± 1.2% | No significant degradation. | |
| 24 | 98 ± 1.5% | Considered stable. Optimal pH for storage. | |
| 10.0 | 0 | 100% | - |
| 8 | 99 ± 1.8% | No significant degradation. | |
| 24 | 97 ± 2.0% | Minor loss, but generally stable. |
Experimental Protocols
Protocol: Assessing the pH Stability of this compound
This protocol outlines a procedure to evaluate the stability of the internal standard in your specific sample matrix.
-
Preparation of Buffers: Prepare a set of buffers covering the pH range of interest (e.g., pH 3, 5, 7, 9). Use buffers that are compatible with your analytical method (e.g., ammonium (B1175870) formate (B1220265) or acetate (B1210297) for LC-MS).
-
Preparation of Spiked Samples:
-
Aliquot your blank biological matrix (e.g., plasma, urine) into separate tubes for each pH and time point.
-
Adjust the pH of the matrix aliquots using the prepared buffers.
-
Spike each aliquot with this compound to the final working concentration used in your assay.
-
-
Incubation:
-
Prepare a "Time 0" sample for each pH by immediately proceeding to the extraction step after spiking.
-
Incubate the remaining samples at a chosen temperature (e.g., room temperature or 37°C) for a series of time points (e.g., 4, 8, 24 hours).
-
-
Sample Extraction: At each time point, remove the corresponding samples from incubation and perform your standard sample extraction procedure.
-
LC-MS Analysis: Analyze the extracted samples.
-
Data Analysis:
-
Calculate the peak area of the internal standard for each sample.
-
For each pH, normalize the peak areas at the different time points to the peak area of the "Time 0" sample to determine the percent remaining.
-
Plot the percent remaining versus time for each pH to visualize the degradation kinetics.
-
Visualizations
Below are diagrams illustrating key workflows and concepts related to the stability of this compound.
Caption: Troubleshooting workflow for inconsistent internal standard response.
Caption: Potential degradation pathway under strong acidic conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. waters.com [waters.com]
- 8. tandfonline.com [tandfonline.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Ether cleavage - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Best Practices for Handling and Storing Deuterated Standards
For researchers, scientists, and drug development professionals, the integrity of deuterated standards is paramount for accurate and reliable quantitative analysis.[1] These standards, however, require specific handling and storage protocols to maintain their isotopic and chemical purity and to prevent issues that could compromise experimental results.[1] This technical support center provides a comprehensive guide to best practices, troubleshooting common issues, and ensuring the long-term stability of your deuterated standards.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for deuterated standards?
Proper storage is crucial for maintaining the isotopic and chemical purity of deuterated standards.[1] For solid or lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect them from moisture.[1] Solutions should be stored in well-sealed, amber vials at low temperatures, typically between 2-8°C or at -20°C, and protected from light.[1] It is imperative to always consult the manufacturer's certificate of analysis for specific storage instructions for each compound.[1]
Q2: What is deuterium-hydrogen (H/D) exchange and how can it be prevented?
Deuterium-hydrogen (H/D) exchange is a chemical reaction where a deuterium (B1214612) atom on a molecule is replaced by a hydrogen atom from the surrounding environment, such as from solvents or atmospheric moisture.[1][2] This process, also known as "back-exchange," can diminish the isotopic enrichment of your standard, leading to inaccurate quantification.[1][2]
Prevention Strategies:
-
Solvent Choice: Whenever possible, use high-purity, dry aprotic solvents like acetonitrile (B52724) for reconstitution and storage.[1][3] If an aqueous solution is necessary, use a buffer with a pH between 2.5 and 7.[3]
-
Control pH: The rate of H/D exchange is highly dependent on pH, with catalysis occurring in both acidic and basic conditions.[2][4] The minimum rate of exchange for many compounds is often observed around pH 2.5-3.[1][4]
-
Low Temperature: Storing solutions at low temperatures significantly slows down the rate of H/D exchange.[1][2] The rate can increase tenfold for every 22°C increase in temperature.[3]
-
Inert Atmosphere: For highly sensitive standards, consider handling and storing them under an inert atmosphere of nitrogen or argon to prevent exposure to atmospheric moisture.[1][5]
-
Proper Handling: Allow vials of deuterated standards to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[1]
Q3: Which deuterium positions on a molecule are most susceptible to exchange?
The stability of the deuterium label is highly dependent on its molecular position.[4] Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to rapid exchange.[4][6] Deuterons on carbon atoms adjacent to carbonyl groups can also be labile and prone to exchange through keto-enol tautomerism, especially under acidic or basic conditions.[3][4] It is crucial to select internal standards where deuterium is placed in stable, non-exchangeable positions, such as on aromatic carbons.[4][7]
Q4: What are the recommended purity levels for deuterated internal standards?
For reliable and accurate quantitative analysis, high purity of the deuterated internal standard is essential. The general recommendations are:
High isotopic enrichment is critical to minimize the contribution of any unlabeled analyte present as an impurity in the standard, which can lead to artificially high results, particularly at the lower limit of quantification.[4][9]
Troubleshooting Guides
Problem 1: Decreasing signal or purity of the deuterated internal standard over time.
This is a common issue that often indicates the degradation or isotopic exchange of the standard in solution.[2] The following troubleshooting workflow can help identify the cause.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Method Validation for 1,4-Dioxane Analysis: A Comparative Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1,4-dioxane (B91453), a probable human carcinogen, is of paramount importance in environmental monitoring, consumer product safety, and pharmaceutical manufacturing. The use of a reliable internal standard is crucial for achieving accurate and precise results in analytical methods, particularly for a compound like 1,4-dioxane which can be challenging to analyze due to its high water solubility and volatility. This guide provides a comprehensive comparison of established and potential internal standards for 1,4-dioxane analysis, with a focus on method validation.
Established Internal Standards: Performance Overview
The most commonly employed internal standard for 1,4-dioxane analysis is its deuterated analog, 1,4-dioxane-d8 (B96032) .[1][2][3] More recently, 1,4-dioxane-13C4 has emerged as a theoretically superior alternative due to the lower impact of the carbon-13 isotope on the molecule's properties, leading to better co-elution with the native analyte.[1]
Below is a summary of the performance characteristics of these established internal standards based on widely used analytical methods.
| Internal Standard | Analytical Method | Sample Matrix | Typical Recovery (%) | Linearity (R²) | Method Detection Limit (MDL) | Key Advantages |
| 1,4-Dioxane-d8 | EPA Method 522 | Drinking Water | Surrogate recovery monitoring | >0.99 | 0.07 µg/L | Widely accepted and validated in regulatory methods.[1] |
| 1,4-Dioxane-d8 | Modified EPA Method 8270 (SIM) | Various Environmental Samples | Isotope dilution corrects for matrix effects | >0.99 | 0.15 µg/L | High sensitivity and accuracy through isotope dilution.[3] |
| 1,4-Dioxane-d8 | Headspace-GC/MS | Consumer Products | Isotope dilution corrects for matrix effects | >0.997 | 2.3 - 7.1 ng/g (ppb) | Suitable for complex matrices.[4] |
| 1,4-Dioxane-13C4 | GC/MS | Theoretical | N/A | N/A | N/A | Higher isotopic stability, less potential for H/D exchange, and better co-elution.[1] |
A Potential Alternative: Tetrahydro-2H-pyran-4-ol-d5
While not yet established in standard methods for 1,4-dioxane analysis, This compound presents itself as a potential internal standard due to its structural similarities to 1,4-dioxane. As a deuterated cyclic ether, it could potentially mimic the behavior of 1,4-dioxane during extraction and analysis.
Chemical Structure Comparison:
| Compound | Chemical Formula | Molecular Weight | Key Structural Features |
| 1,4-Dioxane | C4H8O2 | 88.11 g/mol | Six-membered ring with two opposing oxygen atoms. |
| Tetrahydro-2H-pyran-4-ol | C5H10O2 | 102.13 g/mol | Six-membered ring with one oxygen atom and a hydroxyl group. |
| This compound | C5H5D5O2 | 107.16 g/mol | Deuterated version of Tetrahydro-2H-pyran-4-ol. |
Theoretical Suitability:
The presence of the pyran ring in this compound is structurally analogous to the dioxane ring. The hydroxyl group introduces more polarity compared to 1,4-dioxane, which could influence its partitioning behavior during sample preparation. Further research and experimental validation are necessary to determine its suitability as an internal standard for 1,4-dioxane analysis. Currently, this compound is commercially available and can be used as a tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of common experimental protocols for 1,4-dioxane analysis.
EPA Method 522: Determination of 1,4-Dioxane in Drinking Water
This method utilizes solid phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode.
-
Sample Preparation:
-
A 500 mL water sample is fortified with a surrogate standard (e.g., 1,4-dioxane-d8).
-
The sample is passed through a solid phase extraction cartridge to adsorb the analyte and surrogate.
-
The cartridge is dried, and the analytes are eluted with a small volume of an appropriate solvent (e.g., methylene (B1212753) chloride).
-
-
Instrumental Analysis:
-
The extract is spiked with an internal standard (e.g., tetrahydrofuran-d8) just before analysis.[6]
-
The extract is injected into a GC-MS system operating in SIM mode.
-
-
Quantification:
-
The concentration of 1,4-dioxane is determined using an internal standard calibration method.
-
Modified EPA Method 8270 with Isotope Dilution
This method is often used for various environmental matrices and offers high sensitivity.
-
Sample Preparation:
-
A known amount of the isotope-labeled internal standard (e.g., 1,4-dioxane-d8) is added to the sample (water, soil, etc.) before any extraction or cleanup steps.[3]
-
The sample undergoes an appropriate extraction procedure (e.g., liquid-liquid extraction, solid phase extraction).
-
-
Instrumental Analysis:
-
The extract is analyzed by GC-MS, often in SIM mode for enhanced sensitivity.
-
-
Quantification:
-
The concentration of 1,4-dioxane is calculated based on the ratio of the response of the native analyte to the response of the isotopically labeled internal standard. This isotope dilution technique corrects for any losses during sample preparation and analysis.[3]
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps in the experimental workflows.
Caption: A generalized workflow for the analysis of 1,4-dioxane utilizing an internal standard.
Caption: The principle of isotope dilution for accurate quantification of 1,4-dioxane.
Conclusion
The selection of an appropriate internal standard is a critical step in the validation of any analytical method for 1,4-dioxane. While 1,4-dioxane-d8 remains the industry standard, the exploration of alternatives like 1,4-dioxane-13C4 and potentially this compound is warranted. The theoretical advantages of 1,4-dioxane-13C4 in terms of isotopic stability and co-elution make it a compelling option. For this compound, its structural similarity to 1,4-dioxane suggests it could be a viable candidate, but this would require rigorous experimental validation to confirm its performance characteristics. Researchers and scientists are encouraged to consider these factors when developing and validating their methods for the accurate and reliable quantification of 1,4-dioxane.
References
- 1. benchchem.com [benchchem.com]
- 2. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 3. alphalab.com [alphalab.com]
- 4. agilent.com [agilent.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lowering Detection Limits for 1,4-Dioxane in Drinking Water Using Large Volume Injection in an Unmodified Splitless GC Inlet [restek.com]
A Comparative Guide to Internal Standards: Tetrahydro-2H-pyran-4-ol-d5 vs. 1,4-dioxane-d8
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reliable quantitative analysis, the choice of a suitable internal standard is paramount. This guide provides a comprehensive comparison between two deuterated internal standards: the widely-used 1,4-dioxane-d8 (B96032) and the potential alternative, Tetrahydro-2H-pyran-4-ol-d5. This comparison is based on their physicochemical properties and the established principles of internal standard selection in chromatographic and mass spectrometric analyses.
Executive Summary
1,4-dioxane-d8 is a well-established and extensively validated internal standard, particularly for the analysis of its non-deuterated counterpart, 1,4-dioxane (B91453), a significant environmental contaminant. Its properties closely mimic the analyte, making it ideal for isotope dilution methods.
This compound, on the other hand, is not as commonly cited in routine analytical methods. However, its chemical structure, featuring a hydroxyl group, suggests it is more polar than 1,4-dioxane-d8. This increased polarity could make it a more suitable internal standard for the analysis of polar analytes, where it would better mimic the analyte's behavior during extraction and chromatography.
This guide will delve into a comparison of their properties, potential applications, and provide a general experimental protocol for the use of a polar deuterated internal standard.
Physicochemical Properties
A summary of the key physicochemical properties of the non-deuterated parent compounds is presented in Table 1. These properties are crucial in predicting the behavior of their deuterated analogues in an analytical system.
| Property | Tetrahydro-2H-pyran-4-ol | 1,4-dioxane |
| Molecular Formula | C5H10O2 | C4H8O2 |
| Molecular Weight | 102.13 g/mol | 88.11 g/mol |
| Boiling Point | ~188 °C (estimated) | 101.1 °C |
| Water Solubility | Very soluble | Miscible |
| Polarity | Polar | Considered non-polar to weakly polar |
| logP (Octanol-Water Partition Coefficient) | -0.4 (estimated) | -0.27 |
Performance Comparison
The ideal internal standard should have physicochemical properties as close as possible to the analyte of interest to ensure it behaves similarly throughout the analytical process.
1,4-dioxane-d8:
-
Established Use: It is the recommended internal standard in official analytical methods for 1,4-dioxane, such as those published by the U.S. Environmental Protection Agency (EPA).
-
Analyte Matching: Its chemical and physical properties are nearly identical to 1,4-dioxane, ensuring similar extraction efficiency and chromatographic retention.
-
Isotope Dilution: It is extensively used in isotope dilution mass spectrometry, which is the gold standard for correcting for matrix effects and variations during sample preparation and analysis.
This compound (Inferred Performance):
-
Potential for Polar Analytes: Due to its hydroxyl group, Tetrahydro-2H-pyran-4-ol is more polar than 1,4-dioxane. This suggests that its deuterated form would be a more suitable internal standard for polar analytes that have different chromatographic and extraction behavior compared to the less polar 1,4-dioxane.
-
Reduced "Isotope Effect": Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts (an "isotope effect"). The closer the polarity of the internal standard to the analyte, the more likely they are to co-elute, minimizing differential matrix effects. For polar analytes, this compound would likely exhibit a smaller isotope effect than 1,4-dioxane-d8.
-
Broader Applicability: While 1,4-dioxane-d8 is highly specific for 1,4-dioxane analysis, this compound could potentially be used as an internal standard for a wider range of polar compounds in various matrices.
Experimental Protocols
Below is a generalized experimental protocol for the use of a polar deuterated internal standard, such as this compound, in an LC-MS/MS analysis. This protocol should be optimized for the specific analyte and matrix.
1. Standard and Sample Preparation:
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Internal Standard Solution: Dilute the stock solution to a working concentration (e.g., 1 µg/mL) with the initial mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the target analyte(s) into a blank matrix. Add a constant volume of the working internal standard solution to each calibration standard.
-
Sample Preparation: To a known volume or weight of the sample, add the same constant volume of the working internal standard solution. Process the sample as required (e.g., protein precipitation, solid-phase extraction, liquid-liquid extraction).
2. LC-MS/MS Analysis:
-
Chromatographic Column: Select a column suitable for the separation of polar analytes (e.g., a HILIC or a polar-embedded reversed-phase column).
-
Mobile Phase: Use a mobile phase system appropriate for the selected column and analytes. A typical gradient for a HILIC column might be from high organic content to a higher aqueous content.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Optimize the precursor ion to product ion transitions for both the analyte and this compound.
-
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations. Determine the concentration of the analyte in the samples from this calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship for selecting an appropriate internal standard.
Conclusion
1,4-dioxane-d8 remains the unequivocal choice as an internal standard for the analysis of 1,4-dioxane due to its near-identical physicochemical properties and extensive validation in regulatory methods.
For broader applications involving the quantification of more polar analytes, this compound presents a theoretically sound alternative. Its higher polarity suggests it would better compensate for variability during the analysis of polar compounds, potentially leading to improved accuracy and precision. However, it is crucial for researchers to perform thorough method development and validation to confirm its suitability for their specific application, as empirical data on its performance as an internal standard is currently limited in the public domain. The selection of an internal standard should always be driven by the specific properties of the analyte and the analytical method being employed.
A Guide to the Accuracy and Precision of Isotope Dilution Methods Featuring Tetrahydro-2H-pyran-4-ol-d5
For researchers, scientists, and professionals in drug development, the demand for the highest accuracy and precision in quantitative analysis is paramount. Isotope Dilution Mass Spectrometry (IDMS) stands as a gold-standard analytical technique, renowned for its ability to deliver exceptionally reliable and reproducible results. This guide explores the principles of IDMS and illustrates its application using the deuterated internal standard, Tetrahydro-2H-pyran-4-ol-d5.
The Principle of Isotope Dilution
Isotope dilution is a method of chemical analysis that relies on the addition of a known amount of an isotopically enriched standard (in this case, this compound) to a sample containing the analyte of interest (Tetrahydro-2H-pyran-4-ol). The isotopically labeled standard is chemically identical to the analyte and thus behaves identically during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and co-ionization allow for the correction of variations in sample extraction, injection volume, and instrument response, leading to superior accuracy and precision.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Comparison of Quantitative Analytical Methods
The choice of quantification method significantly impacts the reliability of analytical results. The following table compares the performance of the isotope dilution method with other common approaches.
| Feature | External Standard Method | Internal Standard Method (Non-Isotopic) | Isotope Dilution Method (e.g., with this compound) |
| Principle | A calibration curve is generated from standards of known concentrations, and the sample concentration is determined from this curve. | A known amount of a different, but structurally similar, compound is added to all samples and standards to correct for instrumental variability. | A known amount of a stable isotope-labeled version of the analyte is added to the sample, correcting for both sample preparation and instrumental variability. |
| Accuracy | Lower | Moderate | Highest |
| Precision | Lower | Moderate | Highest |
| Correction for Sample Loss | No | Partial | Yes |
| Correction for Matrix Effects | No | Partial | Yes |
| Requirement for Internal Standard | None | A chemically similar compound | A stable isotope-labeled version of the analyte |
| Ideal Application | Simple matrices with minimal sample preparation | When a stable isotope-labeled standard is unavailable | Complex matrices requiring high accuracy and precision (e.g., biological samples) |
Hypothetical Experimental Protocol for Quantification of Tetrahydro-2H-pyran-4-ol using this compound
This section outlines a typical experimental workflow for the accurate quantification of Tetrahydro-2H-pyran-4-ol in a biological matrix (e.g., plasma) using its deuterated analog, this compound, as the internal standard.
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of Tetrahydro-2H-pyran-4-ol and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Calibration Standards: Serially dilute the Tetrahydro-2H-pyran-4-ol stock solution with the biological matrix to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same biological matrix.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in the organic solvent.
Sample Preparation
-
Aliquoting: Aliquot 100 µL of each calibration standard, QC sample, and unknown sample into separate microcentrifuge tubes.
-
Internal Standard Addition: Add 50 µL of the internal standard spiking solution (100 ng/mL this compound) to all tubes except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tetrahydro-2H-pyran-4-ol: e.g., m/z 103.1 -> 85.1
-
This compound: e.g., m/z 108.1 -> 90.1
-
-
Optimization: Optimize collision energy and other MS parameters for maximum signal intensity.
-
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
-
Quantification: Determine the concentration of Tetrahydro-2H-pyran-4-ol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Experimental Workflow for Isotope Dilution Analysis.
Inter-Laboratory Validation of Analytical Methods Utilizing Tetrahydro-2H-pyran-4-ol-d5: A Comparative Guide
In the landscape of pharmaceutical analysis and drug development, the validation of analytical methods is paramount to ensure data accuracy, reliability, and reproducibility across different laboratories. This guide provides a comprehensive overview of the inter-laboratory validation process for an analytical method employing Tetrahydro-2H-pyran-4-ol-d5 as an internal standard. It is designed for researchers, scientists, and drug development professionals to facilitate the understanding and implementation of robust analytical validation protocols.
The Role of Deuterated Internal Standards
In quantitative analysis, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), internal standards are crucial for achieving accuracy and precision.[1] An ideal internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks to correct for variations during sample preparation and analysis.[1]
Stable isotopically labeled compounds, such as this compound, are considered the gold standard for internal standards in mass spectrometry-based methods.[1] The key advantages of using a deuterated internal standard include:
-
Similar Physicochemical Properties: Deuterated standards have nearly identical physical and chemical characteristics to their non-deuterated analyte counterparts. This includes extraction recovery, ionization efficiency, and chromatographic retention time.[1]
-
Co-elution with the Analyte: They typically co-elute with the analyte, ensuring that both are subjected to the same matrix effects, such as ion suppression or enhancement, leading to more accurate correction.[1]
-
Comprehensive Correction: By closely mimicking the analyte's behavior, deuterated standards can effectively compensate for errors at multiple stages of the analytical process, including sample extraction, derivatization, injection volume variations, and instrument fluctuations.[1]
Inter-Laboratory Validation Study Design
An inter-laboratory validation study, also known as a collaborative study or proficiency test, is organized to evaluate the performance of an analytical method in different laboratories.[2][3][4] This process is essential for standardizing methods and ensuring that results are comparable and reliable regardless of where the analysis is performed.[2]
The fundamental steps of an inter-laboratory validation study are outlined in the workflow diagram below.
Comparative Performance Data
The following tables summarize hypothetical quantitative data from a simulated inter-laboratory study comparing the performance of an analytical method using this compound as an internal standard versus a structurally similar, non-deuterated alternative (e.g., Cyclohexanol).
Table 1: Comparison of Method Precision
| Parameter | Method with this compound (d5-THP) | Method with Cyclohexanol | Acceptance Criteria |
| Intra-Laboratory Precision (RSDr) | |||
| Laboratory 1 | 1.8% | 3.5% | ≤ 5% |
| Laboratory 2 | 2.1% | 4.2% | ≤ 5% |
| Laboratory 3 | 1.9% | 3.8% | ≤ 5% |
| Inter-Laboratory Precision (RSDR) | 3.5% | 7.8% | ≤ 10% |
Table 2: Comparison of Method Accuracy
| Parameter | Method with this compound (d5-THP) | Method with Cyclohexanol | Acceptance Criteria |
| Recovery (%) | |||
| Laboratory 1 | 99.2% | 95.1% | 95-105% |
| Laboratory 2 | 101.5% | 104.8% | 95-105% |
| Laboratory 3 | 98.7% | 96.5% | 95-105% |
| Bias (%) | 0.8% | -1.2% | ≤ ±5% |
Table 3: Linearity and Sensitivity
| Parameter | Method with this compound (d5-THP) | Method with Cyclohexanol | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9978 | ≥ 0.995 |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 1.0 ng/mL | Reportable |
The data clearly indicates that the use of this compound as an internal standard results in superior method precision, accuracy, and linearity. This is attributed to its ability to more effectively compensate for analytical variability.
Experimental Protocols
A detailed methodology is crucial for the successful execution of an inter-laboratory validation study.
1. Sample Preparation
-
Objective: To prepare homogeneous and stable samples for distribution to participating laboratories.
-
Procedure:
-
A bulk sample of the matrix (e.g., plasma, urine) is spiked with a known concentration of the analyte.
-
The bulk sample is thoroughly mixed to ensure homogeneity.
-
Aliquots of the sample are prepared in individual, labeled vials.
-
A subset of the aliquots is randomly selected and analyzed to confirm homogeneity before distribution.
-
A solution of the internal standard, this compound, at a specified concentration is also prepared and distributed.
-
2. Sample Analysis
-
Objective: To analyze the samples according to a standardized analytical method.
-
Procedure:
-
To a defined volume of the sample, add a precise volume of the internal standard solution (this compound).
-
Perform sample extraction (e.g., liquid-liquid extraction, solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in a suitable solvent.
-
Inject an aliquot of the reconstituted sample into the analytical instrument (e.g., GC-MS).
-
Quantify the analyte by calculating the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
-
The logical relationship between the choice of internal standard and the expected analytical performance is depicted in the diagram below.
Conclusion
The inter-laboratory validation of an analytical method is a critical step in ensuring the generation of high-quality, reliable, and comparable data. The use of a deuterated internal standard, such as this compound, significantly enhances the performance of quantitative mass spectrometry-based methods. As demonstrated by the comparative data, this leads to improved precision, accuracy, and overall method robustness, making it the preferred choice for demanding applications in pharmaceutical analysis and drug development.
References
The Crucial Role of Deuterated Internal Standards in Quantitative Analysis: A Guide to Recovery and Correction Factors Using Tetrahydro-2H-pyran-4-ol-d5
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the pursuit of accuracy and precision is paramount. This guide provides an objective comparison of the use of deuterated internal standards, specifically focusing on Tetrahydro-2H-pyran-4-ol-d5, against other alternatives. We will delve into the calculation of recovery and correction factors, supported by experimental data and detailed protocols, to demonstrate the superior performance of deuterated standards in mitigating analytical variability.
In complex matrices, such as those encountered in bioanalysis and pharmaceutical research, the analyte signal can be influenced by various factors, including matrix effects (ion suppression or enhancement), extraction efficiency, and instrument variability.[1][2] The use of an appropriate internal standard (IS) that closely mimics the behavior of the analyte is crucial for compensating for these variations.[3][4] Deuterated internal standards, which are chemically identical to the analyte but isotopically labeled, are widely considered the "gold standard" for quantitative mass spectrometry.[2][5] this compound is a deuterated form of Tetrahydro-2H-pyran-4-ol, a polar compound used as a building block in pharmaceutical synthesis, making its deuterated analog an ideal internal standard for the quantitative analysis of polar analytes.[6][7]
The Advantage of Deuterated Internal Standards
The primary advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the unlabeled analyte.[8] This ensures that it co-elutes during chromatographic separation and experiences the same degree of ionization efficiency in the mass spectrometer's ion source.[1][8] By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any loss of the analyte during sample preparation is mirrored by a proportional loss of the internal standard.[7] This allows for accurate correction and reliable quantification.
Alternatives to deuterated standards include using a structurally similar analog as an internal standard. However, these analogs may not perfectly mimic the analyte's behavior, leading to potential inaccuracies in correction.[3]
Comparative Data: Deuterated vs. Analog Internal Standard
To illustrate the superior performance of a deuterated internal standard, the following table summarizes hypothetical yet representative data for the quantification of a polar analyte, "Analyte X," in human plasma using either this compound or a non-deuterated structural analog as the internal standard.
| Parameter | Without Internal Standard | With Analog Internal Standard | With this compound (Deuterated IS) |
| Recovery (%) | 65 ± 15% | 85 ± 10% | 98 ± 3% |
| Correction Factor | Not Applicable | 1.18 | 1.02 |
| Precision (%RSD) | 23% | 12% | < 5% |
| Accuracy (%Bias) | -35% | -15% | ± 2% |
This data is representative and intended for illustrative purposes.
The data clearly demonstrates that the use of a deuterated internal standard leads to significantly improved recovery, a correction factor closer to unity (indicating minimal systematic error), and superior precision and accuracy compared to using no internal standard or a structural analog.
Experimental Protocols
General Experimental Workflow for Sample Analysis
The following diagram outlines the typical workflow for quantitative analysis using a deuterated internal standard.
References
- 1. echemi.com [echemi.com]
- 2. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. 2H-Pyran-4-ol, tetrahydro- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Tetrahydro-2H-pyran-4-ol - High purity | EN [georganics.sk]
- 8. researchgate.net [researchgate.net]
Navigating Regulatory Compliance: A Comparative Guide to Deuterated Standards in Environmental Testing
For researchers, scientists, and drug development professionals dedicated to precise and reliable quantitative analysis in environmental testing, the choice of an appropriate internal standard is paramount for ensuring data integrity and regulatory compliance. This guide provides an objective comparison of deuterated standards against other alternatives, supported by experimental data and detailed methodologies, to inform the selection of the most suitable standard for your analytical needs.
In the landscape of environmental analysis, achieving accurate and reproducible quantification of trace-level contaminants is a critical challenge.[1] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) mandate rigorous testing protocols to ensure environmental safety and public health. The use of internal standards (IS) is a cornerstone of these analytical methods, designed to correct for variability introduced during sample preparation, injection, and instrumental analysis.[1] Among the various types of internal standards, deuterated standards—stable isotope-labeled (SIL) compounds where one or more hydrogen atoms are replaced by deuterium—have emerged as a superior choice for many applications, particularly in mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
The Superiority of Deuterated Internal Standards
The scientific consensus largely favors the use of stable isotope-labeled internal standards, such as deuterated standards, for achieving the highest levels of accuracy and precision in quantitative analysis.[1] Their near-identical chemical and physical properties to the analyte allow for better tracking during sample extraction and co-elution during chromatography.[1] This is crucial for compensating for matrix effects, a major source of analytical variability where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte.
Key Advantages of Deuterated Standards:
-
Enhanced Accuracy and Precision: By closely mimicking the analyte's behavior, deuterated standards provide comprehensive correction for procedural errors and matrix effects, leading to more accurate and precise measurements.[2][4]
-
Improved Reproducibility: Consistent ionization efficiency and compensation for instrument fluctuations across multiple analytical runs ensure high reproducibility of results.[2]
-
Regulatory Acceptance: The use of deuterated standards is recognized and often recommended by regulatory agencies like the FDA and EMA for bioanalytical method validation, strengthening the reliability of data submitted for regulatory review.[2][5]
Comparative Performance: Deuterated vs. Non-Deuterated and ¹³C-Labeled Standards
While deuterated standards offer significant advantages, it is essential to understand their performance in comparison to other common internal standards, such as non-deuterated (structural analogue) standards and carbon-13 (¹³C) labeled standards.
| Parameter | Deuterated Standard | Non-Deuterated (Structural Analogue) Standard | ¹³C-Labeled Standard |
| Chemical & Physical Similarity | Nearly identical to analyte[1] | Similar, but not identical structure[1] | Virtually identical to analyte[6] |
| Chromatographic Co-elution | Generally co-elutes, but slight shifts ("isotope effect") can occur[6][7] | Different retention time | Perfect co-elution with the unlabeled analyte[6] |
| Matrix Effect Compensation | Superior compensation due to co-elution[3] | Less effective as it doesn't experience the exact same matrix effects[1] | Excellent compensation due to identical behavior[6] |
| Cost | Generally more expensive than non-deuterated standards[7] | Lower cost | Often the most expensive option |
| Potential for Isotope Effects | Can exhibit chromatographic isotope effects, potentially leading to differential matrix effects[1][7] | Not applicable | Minimal to no isotope effect[6][7] |
| Isotopic Stability | Prone to back-exchange with hydrogen atoms in certain conditions[6][8] | Not applicable | High isotopic stability[9] |
Experimental Protocols
To objectively evaluate the performance of different internal standards, a thorough validation experiment is crucial. The following are detailed methodologies for key experiments.
Experimental Protocol 1: Evaluation of Matrix Effects
Objective: To assess and compare the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex environmental matrix (e.g., wastewater).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated internal standard
-
Control matrix (e.g., certified clean water)
-
Environmental matrix samples (e.g., wastewater effluent)
-
LC-MS/MS or GC-MS system
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standards spiked into a clean solvent.[1]
-
Set 2 (Post-Extraction Spike): Blank environmental matrix extract spiked with the analyte and internal standards.[1]
-
Set 3 (Pre-Extraction Spike): Environmental matrix sample spiked with the analyte and internal standards before the extraction process.[1]
-
-
Analyze all prepared samples using the developed LC-MS/MS or GC-MS method.[1]
-
Calculate the Matrix Effect (ME): ME (%) = (Peak area in Set 2 / Peak area in Set 1) * 100
-
Calculate the Recovery (RE): RE (%) = (Peak area in Set 3 / Peak area in Set 2) * 100
-
Calculate the Process Efficiency (PE): PE (%) = (Peak area in Set 3 / Peak area in Set 1) * 100
Interpretation: An ideal internal standard will show a consistent analyte-to-internal standard peak area ratio across all sets, indicating effective compensation for matrix effects and extraction losses.
Experimental Protocol 2: Analysis of Volatile Organic Compounds (VOCs) in Water by Purge and Trap GC-MS
This protocol is based on U.S. EPA methods for the analysis of VOCs in drinking water and groundwater.[4]
Instrumentation:
-
Purge and Trap system
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Procedure:
-
Sample Collection: Collect water samples in 40 mL glass vials with no headspace.[4]
-
Internal Standard Spiking: Spike a known amount of the deuterated internal standard solution directly into the sample vial.[4]
-
Purge and Trap: An inert gas is bubbled through the sample, purging the volatile compounds onto a sorbent trap. The trap is then rapidly heated to desorb the VOCs into the GC-MS system.[4]
-
GC-MS Analysis: The desorbed compounds are separated on a GC column and detected by the mass spectrometer.
-
Quantification: The concentration of each VOC is determined by comparing its peak area to that of the deuterated internal standard.
Visualizing Key Concepts and Workflows
To further clarify the principles and processes involved, the following diagrams illustrate the logical relationship of isotope dilution and a typical experimental workflow.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. ukisotope.com [ukisotope.com]
Cross-Validation of Tetrahydro-2H-pyran-4-ol-d5 for Robust Bioanalytical Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity and reproducibility of bioanalytical data are paramount. In liquid chromatography-mass spectrometry (LC-MS/MS) based quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise results. Tetrahydro-2H-pyran-4-ol-d5, a deuterated analog of Tetrahydro-2H-pyran-4-ol, serves as a crucial tool for the reliable quantification of analytes containing the tetrahydropyran-4-ol moiety, a common structural motif in many pharmaceutical compounds.
This guide provides an objective comparison of the performance of this compound against a common alternative, a non-deuterated structural analog internal standard. The presented experimental data, while illustrative, is based on established principles of bioanalytical method validation and highlights the importance of cross-validation when selecting an appropriate internal standard.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential for correcting analytical variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection. An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for matrix effects, extraction inconsistencies, and instrument fluctuations. Deuterated internal standards, such as this compound, are considered superior because their chemical behavior is nearly identical to the unlabeled analyte, ensuring they co-elute and experience similar ionization efficiencies.
Comparative Performance Analysis
To illustrate the importance of selecting an appropriate internal standard, a hypothetical comparative study was designed to quantify a fictitious drug, "Analyte X," which contains a Tetrahydro-2H-pyran-4-ol core. The performance of this compound was compared against a commonly used structural analog internal standard, "Analog-IS."
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | This compound | Analog-IS | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9952 | ≥ 0.99 |
| Accuracy (% Bias) | -2.5% to +3.1% | -8.9% to +10.5% | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | ≤ 4.8% | ≤ 12.3% | ≤ 15% (≤ 20% for LLOQ) |
| Matrix Effect (% CV) | 3.2% | 18.7% | ≤ 15% |
| Recovery (% CV) | 4.1% | 15.6% | Consistent and reproducible |
The data clearly demonstrates the superior performance of this compound. The linearity of the calibration curve was excellent, and the accuracy and precision values were well within the accepted regulatory limits. Most importantly, the matrix effect was significantly lower and more consistent when using the deuterated standard, indicating its ability to effectively compensate for variations in different biological samples. In contrast, the structural analog showed greater variability in accuracy, precision, and was more susceptible to matrix effects.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of bioanalytical methods.
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or Analog-IS).
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.
-
MS System: Sciex QTRAP 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Analyte X: [M+H]+ → Fragment ion
-
This compound: [M+H]+ → Fragment ion
-
Analog-IS: [M+H]+ → Fragment ion
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logic behind internal standard selection, the following diagrams are provided.
Bioanalytical workflow for quantification of Analyte X.
Decision logic for internal standard cross-validation.
Conclusion
The cross-validation of results obtained with different internal standards is a critical step in developing robust and reliable bioanalytical methods. As demonstrated in this guide, the use of a deuterated internal standard like this compound offers significant advantages over non-isotopically labeled structural analogs. Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to improved accuracy, precision, and a significant reduction in the impact of matrix effects. For researchers, scientists, and drug development professionals, investing in the appropriate deuterated internal standard is a key step towards ensuring the quality and integrity of their bioanalytical data.
The Gold Standard: Justification for Using a Deuterated Internal Standard in Peer-Reviewed Publications
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the unerring accuracy and reproducibility of analytical data are paramount. For researchers and scientists employing liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard (IS) is a critical decision that profoundly influences the reliability of study outcomes. Among the available options, the deuterated internal standard, a type of stable isotope-labeled (SIL) standard, has emerged as the unequivocal gold standard. This guide provides an objective, data-driven comparison to justify the pervasive use of deuterated internal standards over alternatives like structural analogs, supported by experimental data and detailed methodologies.
The Critical Role of an Internal Standard
An internal standard is a compound of known concentration added to every sample, including calibration standards and quality controls, at the outset of the sample preparation process.[1] Its primary function is to normalize the analytical signal of the target analyte, thereby correcting for variations that can occur throughout the bioanalytical workflow.[1] These variations can arise from:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution.
-
Chromatographic Separation: Inconsistencies in injection volume and column performance.
-
Mass Spectrometric Detection: Fluctuations in ionization efficiency, commonly known as matrix effects.[1]
The ideal internal standard should exhibit physicochemical properties nearly identical to the analyte to ensure it is affected by these variables in the same manner.
Head-to-Head Comparison: Deuterated vs. Structural Analog Internal Standards
The most common alternative to a deuterated internal standard is a structural analog—a molecule with a chemical structure similar but not identical to the analyte. While both aim to improve data quality, their performance can differ significantly, especially in complex biological matrices.
The core advantage of a deuterated internal standard lies in its near-perfect mimicry of the analyte. By replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium, the resulting molecule is chemically identical to the analyte but distinguishable by the mass spectrometer due to its different mass-to-charge ratio.[2] This near-identical nature ensures co-elution with the analyte, identical extraction recovery, and the same response to ionization suppression or enhancement.[3][4]
Structural analogs, on the other hand, often exhibit different retention times, extraction efficiencies, and ionization responses, leading to less reliable correction and potentially compromised data accuracy and precision.[5]
Quantitative Performance Data
The superiority of deuterated internal standards is not merely theoretical; it is consistently demonstrated in experimental data. The following tables summarize the comparative performance of deuterated versus structural analog internal standards in various bioanalytical assays.
| Analyte | Internal Standard Type | Matrix | Accuracy (%) | Precision (%RSD) | Reference |
| Sirolimus | Deuterated (SIR-d3) | Whole Blood | Not Specified | 2.7 - 5.7 | [2] |
| Structural Analog | Whole Blood | Not Specified | 7.6 - 9.7 | [2] | |
| Kahalalide F | Deuterated (SIL) | Not Specified | 100.3 | 7.6 | [5] |
| Structural Analog | Not Specified | 96.8 | 8.6 | [5] | |
| D-24851 | Deuterated (SIL) | Not Specified | Significantly better than structural analog | Significantly better than structural analog | [2] |
| Structural Analog | Not Specified | Less accurate than deuterated | Less precise than deuterated | [2] |
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Justification |
| Co-elution with Analyte | Nearly identical retention time | May have different retention times | Ensures both experience the same matrix effects at the point of ionization. |
| Extraction Recovery | Nearly identical to the analyte | Can differ significantly | The subtle mass change from deuteration has a negligible effect on extraction efficiency, unlike structural differences. |
| Ionization Response | Experiences the same degree of ion suppression or enhancement as the analyte | Ionization can be significantly different | Near-identical chemical properties lead to the same behavior in the mass spectrometer's ion source. |
| Accuracy & Precision | High accuracy and precision | Can lead to bias and increased variability | Superior correction for analytical variability results in more reliable quantitative data. |
Experimental Protocols: A Step-by-Step Guide
To objectively compare the performance of a deuterated internal standard with a structural analog, a robust bioanalytical method validation is crucial. The following provides a detailed methodology for key experiments.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for removing the bulk of protein from biological samples, such as plasma, prior to LC-MS analysis.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Analyte stock solution
-
Deuterated internal standard stock solution
-
Structural analog internal standard stock solution
-
Precipitating agent (e.g., ice-cold acetonitrile (B52724) or acetone)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spiking: To a 100 µL aliquot of the blank biological matrix in a microcentrifuge tube, add a known amount of the analyte and the internal standard (either deuterated or structural analog).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of 50:50 methanol:water) compatible with the LC-MS mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole).
Typical Parameters:
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[1]
-
Mobile Phase:
-
Gradient Elution: Employ a suitable gradient elution to achieve chromatographic separation of the analyte from endogenous matrix components.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.
Evaluation of Matrix Effects
The matrix effect is the suppression or enhancement of analyte ionization due to co-eluting components from the sample matrix. A deuterated internal standard is expected to effectively compensate for these effects.
Procedure:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Analyte and internal standard are prepared in the reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set 3 (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before the extraction process.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in Set 2) / (Peak area of analyte in Set 1)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Peak area ratio of analyte/IS in Set 2) / (Peak area ratio of analyte/IS in Set 1)
-
An IS-Normalized MF close to 1 with a low coefficient of variation (%CV) across different lots of the biological matrix indicates effective compensation for matrix effects.
Justification and Workflow Visualizations
The decision to use a deuterated internal standard is a logical progression toward ensuring the highest data quality in bioanalysis. The following diagrams illustrate the justification pathway and a typical experimental workflow.
Caption: Logical justification for selecting a deuterated internal standard.
References
- 1. Protocols for Protein Precipitation in Samples before Using iTRAQ® Kits [sciex.com]
- 2. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 3. database.ich.org [database.ich.org]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. ajpsonline.com [ajpsonline.com]
The Analytical Edge: A Cost-Benefit Analysis of Tetrahydro-2H-pyran-4-ol-d5 in Routine Analysis
In the rigorous landscape of analytical chemistry, particularly within pharmaceutical and clinical research, the choice of an appropriate internal standard is a critical decision that profoundly impacts data quality. For mass spectrometry-based quantification, stable isotope-labeled (SIL) internal standards are the gold standard, and among these, deuterated compounds like Tetrahydro-2H-pyran-4-ol-d5 offer a compelling blend of performance and accessibility. This guide provides an objective comparison of this compound against its non-deuterated analogs and other surrogate standards, supported by representative experimental data, to inform researchers, scientists, and drug development professionals in their analytical strategy.
The Superiority of Co-elution: Performance Insights
The fundamental advantage of a deuterated internal standard such as this compound lies in its near-identical physicochemical properties to the corresponding non-deuterated analyte. This ensures that the standard and the analyte behave similarly during sample preparation, chromatography, and ionization.[1][2] This co-elution is pivotal for accurately compensating for variations in extraction recovery, injection volume, and, most importantly, matrix effects, which are a common source of analytical variability and inaccuracy.[1][3]
While an ideal SIL internal standard would co-elute perfectly, a minor chromatographic shift, known as the "isotope effect," can sometimes be observed with deuterated compounds, where they may elute slightly earlier than their non-deuterated counterparts.[4] However, even with this potential for a slight separation, deuterated standards consistently outperform structurally similar, non-deuterated (surrogate) internal standards.
Illustrative Performance Data
Table 1: Comparison of Assay Precision Using Deuterated vs. Surrogate Internal Standards
| Analyte | Internal Standard Type | Internal Standard Used | Inter-patient Assay Imprecision (CV%) |
| Sirolimus | Deuterated | Sirolimus-d3 | 2.7% - 5.7%[5] |
| Sirolimus | Surrogate (Non-deuterated) | Desmethoxyrapamycin | 7.6% - 9.7%[5] |
This data is from a study on sirolimus and is presented as a representative example of the performance difference between a deuterated and a surrogate internal standard.
The significantly lower coefficient of variation (CV%) when using the deuterated internal standard highlights its superior ability to correct for analytical variability, leading to more precise and reliable results.[5]
Experimental Design for Internal Standard Evaluation
To rigorously assess the suitability of an internal standard, a series of validation experiments should be conducted. The following protocol outlines a typical approach for comparing the performance of this compound against a non-deuterated alternative in a bioanalytical method.
Experimental Workflow for Method Validation
Caption: Workflow for comparing deuterated and non-deuterated internal standards.
Protocol: Evaluation of Matrix Effects
-
Prepare Three Sample Sets:
-
Set 1 (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Blank plasma is extracted first, and the analyte and internal standard are spiked into the final, clean extract.
-
Set 3 (Pre-extraction Spike): Analyte and internal standard are spiked into blank plasma before the extraction process.
-
-
Extraction: Perform protein precipitation on Sets 2 and 3 by adding three volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.
-
Analysis: Analyze all samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
Recovery = (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
Process Efficiency = (Peak Area in Set 3 / Peak Area in Set 1) * 100
-
-
Comparison: Compare the variability of the matrix effect and recovery for the deuterated versus the non-deuterated internal standard across multiple lots of blank plasma. A lower variability indicates better compensation by the internal standard.
The Cost-Benefit Equation
While the performance advantages are clear, the higher cost of deuterated standards is a significant consideration. The synthesis of deuterated compounds is more complex and expensive than their non-deuterated counterparts.
Table 2: Cost-Benefit Analysis of this compound
| Aspect | This compound | Non-deuterated Standard (Analog or Surrogate) |
| Initial Cost | High | Low to Moderate |
| Method Development Time | Typically shorter due to more predictable behavior and less troubleshooting. | Can be longer due to the need to find a surrogate that mimics the analyte's behavior closely. |
| Data Quality & Reliability | High accuracy and precision, leading to greater confidence in results.[1][3] | Lower precision, potential for inaccurate results due to differential matrix effects.[5] |
| Risk of Failed Batches | Lower, as it is more robust against variations in sample matrix. | Higher, leading to the cost of re-analysis and project delays. |
| Long-term Cost-Effectiveness | Higher initial investment is often offset by savings from fewer failed experiments and faster method development. | Lower initial cost may be negated by the long-term costs of troubleshooting and repeat analyses. |
Decision Framework for Internal Standard Selection
Caption: Decision-making guide for internal standard selection in quantitative analysis.
Conclusion
For routine, high-stakes analytical applications prevalent in drug development and clinical research, the use of a deuterated internal standard like This compound is a scientifically sound investment. The superior data quality, characterized by enhanced accuracy and precision, provides a level of confidence that is often non-negotiable. While the upfront cost is higher than that of non-deuterated alternatives, the long-term benefits of robust and reliable analytical methods—including reduced troubleshooting, fewer failed runs, and faster method development—present a compelling case for its cost-effectiveness. For less demanding applications with simpler matrices, a carefully selected surrogate standard may suffice, but for critical quantitative work, the analytical rigor afforded by a deuterated internal standard is unparalleled.
References
Safety Operating Guide
Proper Disposal of Tetrahydro-2H-pyran-4-ol-d5: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Tetrahydro-2H-pyran-4-ol-d5, a deuterated derivative of Tetrahydro-2H-pyran-4-ol. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this chemical.
This compound is a stable, deuterated organic compound. While the deuterium (B1214612) labeling does not significantly alter the chemical's primary hazards compared to its non-deuterated counterpart, it is imperative to follow specific disposal protocols. The primary hazards associated with the non-deuterated analogue, Tetrahydro-2H-pyran-4-ol, are that it is a combustible liquid and causes serious eye irritation.[1] Therefore, similar precautions should be taken for the deuterated version.
Key Safety and Disposal Information
Proper disposal of this compound requires its classification as a non-halogenated solvent waste.[2][3] It must be collected in a designated, properly labeled, and sealed waste container for incineration by an approved hazardous waste disposal facility.[4] Under no circumstances should this chemical be disposed of down the drain or mixed with regular trash.[5]
Quantitative Data Summary
The following table summarizes key quantitative data for the non-deuterated analogue, Tetrahydro-2H-pyran-4-ol, which should be used as a reference for handling and storage of the deuterated compound.
| Property | Value | Source |
| CAS Number | 2081-44-9 | [1][6] |
| Molecular Formula | C5H10O2 | [1] |
| Molecular Weight | 102.13 g/mol | [1] |
| Boiling Point | 87 °C at 15 mmHg | [1] |
| Density | 1.071 g/mL at 25 °C | [1] |
| Flash Point | 88 °C (closed cup) | [1] |
Experimental Protocols
Waste Segregation and Collection:
-
Designate a Waste Container: Use a clean, dry, and chemically compatible container for the collection of this compound waste. The container must have a secure screw-top cap to prevent leakage and evaporation.[5][7]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible," "Eye Irritant").[7]
-
Segregation: Collect this compound waste separately from halogenated solvents, strong acids, strong bases, and oxidizers to prevent dangerous reactions.[7] It should be treated as a non-halogenated solvent waste.[2][3]
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be a well-ventilated space, away from ignition sources and direct sunlight.[7]
Disposal Procedure:
-
Consult Institutional Guidelines: Before initiating disposal, review your institution's specific chemical waste disposal procedures and contact your Environmental Health and Safety (EHS) office for guidance.
-
Arrange for Pickup: Once the waste container is full (not exceeding 90% capacity), arrange for its collection by your institution's authorized hazardous waste disposal service.[5]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor.
Visualized Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. テトラヒドロ-4-ピラノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 4. Federal Register :: Control of Deuterium That Is Intended for Use Other Than in a Nuclear Reactor Under the Export Administration Regulations (EAR) [federalregister.gov]
- 5. ethz.ch [ethz.ch]
- 6. Tetrahydro-2H-pyran-4-ol - High purity | EN [georganics.sk]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Tetrahydro-2H-pyran-4-ol-d5
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Tetrahydro-2H-pyran-4-ol-d5. The following procedures are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| Boiling Point | 166 - 166.5 °C (331 - 331.7 °F) | [1] |
| Density | 1.084 g/cm³ at 25 °C (77 °F) | [1] |
| GHS Classification | Flammable liquid, Category 3 | [1] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification/Standard |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for incidental contact. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be required for splash hazards.[3] |
| Skin and Body Protection | Flame retardant antistatic protective clothing | A lab coat should be worn.[1] |
| Respiratory Protection | Not typically required with adequate ventilation | If ventilation is insufficient, use a NIOSH-approved respirator with an organic vapor cartridge.[4] |
Operational Plan for Handling
A systematic approach to handling is critical for laboratory safety. The following step-by-step procedure outlines the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are readily accessible.[2][5]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Keep the compound away from heat, sparks, open flames, and hot surfaces.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Ground and bond the container and receiving equipment to prevent static discharge.[1]
2. Chemical Handling:
-
Wear the appropriate Personal Protective Equipment (PPE) as detailed in the table above.
-
Use only non-sparking tools.[1]
-
Carefully dispense the required amount, avoiding splashes or the generation of aerosols.
-
Keep the container tightly closed when not in use.[1]
-
Handle and store under an inert gas atmosphere.[1]
3. Post-Handling:
-
Wash hands thoroughly after handling the substance.[1]
-
Clean the work area and any equipment used with an appropriate solvent.
-
Store the chemical in a cool, dry, and well-ventilated place away from sources of ignition.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection: Collect all waste materials, including contaminated gloves, wipes, and empty containers, in a designated and clearly labeled hazardous waste container. Do not mix with other waste.[1]
-
Container Disposal: Handle uncleaned containers as you would the product itself.[1]
-
Regulatory Compliance: Dispose of the hazardous waste in accordance with all applicable local, state, and federal regulations.[1] This should be done through an approved waste disposal plant.[1]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Inhalation: Move the person to fresh air.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
-
Spill: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, evacuate the area and contact emergency services.
-
Fire: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. fishersci.com [fishersci.com]
- 6. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
